4-Methanesulfonyl-benzamidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methylsulfonylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPBNAUKOUYEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276777 | |
| Record name | 4-Methanesulfonyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17574-50-4 | |
| Record name | 4-Methanesulfonyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methanesulfonyl-benzamidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 4-Methanesulfonyl-benzamidine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
Chemical Properties and Structure
This compound, often handled as its hydrochloride salt, is a synthetic organic compound. The presence of the benzamidine moiety suggests potential applications in medicinal chemistry, particularly as an inhibitor of serine proteases.[1][2][3] The methanesulfonyl group significantly influences the molecule's polarity and potential biological activity.
Structure:
The chemical structure of this compound hydrochloride consists of a central benzene ring substituted with a methanesulfonyl group at the para-position (position 4) relative to the benzamidine group.
Chemical Structure of this compound Hydrochloride
Caption: 2D structure of this compound Hydrochloride.
Table 1: Chemical Identifiers and Properties of this compound Hydrochloride
| Property | Value | Source |
| IUPAC Name | 4-(Methylsulfonyl)benzenecarboximidamide hydrochloride | N/A |
| Synonyms | This compound HCl, p-(Methylsulfonyl)benzamidine hydrochloride | N/A |
| CAS Number | 5434-06-0 | N/A |
| Molecular Formula | C₈H₁₁ClN₂O₂S | N/A |
| Molecular Weight | 234.70 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in water | N/A |
| Boiling Point | 386.3 °C | N/A |
| Flash Point | 187.5 °C | N/A |
| Melting Point | Not available | N/A |
| pKa | Not available | N/A |
| LogP | Not available | N/A |
Experimental Protocols
Proposed Synthesis Route
A plausible synthesis route for this compound hydrochloride starts from 4-(methylsulfonyl)benzonitrile. This intermediate can be converted to the target benzamidine via the Pinner reaction or a related method.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound HCl.
Step 1: Synthesis of 4-(Methylsulfonyl)benzonitrile (Intermediate)
A common method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide.
-
Materials: 4-(Methylthio)benzonitrile, oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid), solvent (e.g., acetic acid, dichloromethane).
-
Procedure:
-
Dissolve 4-(methylthio)benzonitrile in a suitable solvent.
-
Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer with a suitable aqueous solution to remove any remaining oxidizing agent and by-products.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2 & 3: Conversion to this compound Hydrochloride
The Pinner reaction is a classic method for converting nitriles to imidates, which are then converted to amidines.
-
Materials: 4-(Methylsulfonyl)benzonitrile, anhydrous ethanol, dry hydrogen chloride gas, anhydrous ammonia.
-
Procedure:
-
Dissolve 4-(methylsulfonyl)benzonitrile in anhydrous ethanol and cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Allow the reaction mixture to stand at a low temperature until the imidate hydrochloride precipitates.
-
Isolate the precipitate by filtration and wash with anhydrous ether.
-
Treat the imidate hydrochloride with a solution of anhydrous ammonia in ethanol to form the benzamidine.
-
The resulting this compound hydrochloride can be isolated and purified by recrystallization.[4]
-
Proposed Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of this compound hydrochloride.
Table 2: Proposed Analytical Methods
| Technique | Purpose | Proposed Protocol |
| HPLC | Purity determination and quantification | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA). Detection: UV at a suitable wavelength (e.g., 254 nm) or Charged Aerosol Detection (CAD) if the chromophore is weak.[5][6] |
| ¹H and ¹³C NMR | Structural elucidation | Solvent: DMSO-d₆ or D₂O. Expected signals would correspond to the aromatic protons, the methyl protons of the sulfonyl group, and the exchangeable protons of the amidinium group.[7] |
| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis | Ionization: Electrospray Ionization (ESI) in positive mode. The expected [M+H]⁺ ion would be observed.[7][8] |
Biological Activity and Signaling Pathways
Specific biological activity data for this compound is limited in publicly accessible literature. However, based on the activities of related compounds, its potential pharmacological profile can be inferred.
Serine Protease Inhibition
The benzamidine scaffold is a well-established pharmacophore known to inhibit serine proteases such as trypsin, thrombin, and plasmin.[1][2][9] The amidinium group mimics the protonated side chain of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes. The 4-methanesulfonyl substituent likely influences the binding affinity and selectivity through electronic and steric effects.
Inhibitory Mechanism of Benzamidine Analogs
Caption: Competitive inhibition of serine proteases by benzamidine analogs.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzamidine and sulfonamide derivatives.[10][11][12][13][14][15] These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary but may involve the inhibition of essential enzymes or disruption of cellular processes. It is plausible that this compound could exhibit antimicrobial effects, a hypothesis that warrants experimental investigation.
Signaling Pathways
Currently, there is no direct evidence linking this compound to specific cellular signaling pathways. Research on other benzamidine analogs suggests potential interactions with pathways regulated by serine proteases, which are involved in numerous physiological processes, including coagulation, fibrinolysis, and inflammation.[1][16][17] Further studies are required to elucidate any specific signaling pathway modulation by this compound.
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and drug development due to its structural features. While detailed experimental data is sparse, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and proposed analytical methods based on the chemistry of related compounds. The inferred biological activities, particularly as a serine protease inhibitor and a potential antimicrobial agent, highlight the need for further investigation to fully characterize its pharmacological profile and mechanism of action. This document aims to facilitate such future research endeavors.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102375034A - Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography - Google Patents [patents.google.com]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New orally active serine protease inhibitors: structural requirements for their good oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 4-Methanesulfonyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methanesulfonyl-benzamidine, a key building block in medicinal chemistry. The document details a plausible synthetic route, purification methodologies, and includes detailed experimental protocols. All quantitative data is summarized for clarity, and a visualization of the synthetic workflow is provided.
Synthesis of this compound
A robust two-step synthesis for this compound has been devised, commencing with the readily available starting material, 4-(methylthio)benzonitrile. The synthetic pathway involves an initial oxidation of the thioether to a sulfone, followed by the conversion of the nitrile group to a benzamidine moiety via a Pinner reaction.
The initial step focuses on the oxidation of the sulfur atom in 4-(methylthio)benzonitrile to form the corresponding sulfone, 4-(methylsulfonyl)benzonitrile. This transformation is a common and reliable reaction in organic synthesis.
Experimental Protocol: Oxidation of 4-(methylthio)benzonitrile
Materials:
-
4-(methylthio)benzonitrile
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Distilled Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(methylthio)benzonitrile (1 equivalent) in glacial acetic acid.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide (approximately 2.2 equivalents) to the solution. The addition should be done cautiously to control the exothermic reaction.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing cold distilled water.
-
Neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-(methylsulfonyl)benzonitrile.
Table 1: Quantitative Data for the Oxidation of 4-(methylthio)benzonitrile (Typical)
| Parameter | Value |
| Starting Material | 4-(methylthio)benzonitrile |
| Key Reagents | Hydrogen Peroxide, Acetic Acid |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 60-80 °C |
| Typical Yield | 85-95% |
| Purity (crude) | >90% |
The second step involves the conversion of the nitrile group of 4-(methylsulfonyl)benzonitrile into a benzamidine hydrochloride salt. The Pinner reaction is a classic and effective method for this transformation.[1][2] It proceeds through the formation of an intermediate imidate salt, which is subsequently ammonolyzed.
Experimental Protocol: Pinner Reaction and Ammonolysis
Materials:
-
4-(methylsulfonyl)benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (in ethanol, saturated solution)
-
Dry glassware
-
Gas dispersion tube
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Formation of the Pinner Salt (Ethyl 4-(methylsulfonyl)benzimidate hydrochloride):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube, dissolve 4-(methylsulfonyl)benzonitrile (1 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours. Ensure the reaction is kept anhydrous.
-
After saturation with HCl, seal the flask and allow it to stand at room temperature for 24-48 hours. The Pinner salt will precipitate as a white solid.
-
Collect the solid by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to this compound Hydrochloride:
-
Suspend the dried Pinner salt in a saturated solution of ammonia in ethanol.
-
Stir the suspension at room temperature for 12-24 hours.
-
The reaction mixture will contain the desired product and ammonium chloride as a byproduct.
-
Filter the mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Table 2: Quantitative Data for the Pinner Reaction and Ammonolysis (Typical)
| Parameter | Value |
| Starting Material | 4-(methylsulfonyl)benzonitrile |
| Key Reagents | Anhydrous Ethanol, HCl (gas), Ammonia |
| Reaction Time | 48-72 hours (total) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
| Purity (crude) | >85% |
Purification of this compound Hydrochloride
Purification of the crude this compound hydrochloride is essential to remove any unreacted starting materials, byproducts such as ammonium chloride, and any other impurities. Recrystallization is a highly effective method for purifying solid compounds. For more challenging separations, column chromatography can be employed.
Recrystallization is based on the differential solubility of the compound and impurities in a suitable solvent system at different temperatures.[3][4] For a polar, salt-like compound such as this compound hydrochloride, a polar solvent system is appropriate.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound hydrochloride
-
Ethanol
-
Distilled Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.
-
If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Table 3: Recrystallization Parameters
| Parameter | Value |
| Solvent System | Ethanol/Water |
| Expected Purity | >98% |
| Appearance | White crystalline solid |
For impurities that are not effectively removed by recrystallization, silica gel column chromatography can be utilized.[5][6] Given the polar nature of the target compound, a polar mobile phase will be required.
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound hydrochloride
-
Silica Gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., 0-10% methanol in DCM).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound hydrochloride.
Table 4: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Dichloromethane/Methanol gradient |
| Elution Profile | Product is expected to elute at higher polarity |
| Expected Purity | >99% |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Mechanism of Action of 4-Methanesulfonyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methanesulfonyl-benzamidine is a synthetic small molecule and a derivative of benzamidine, positioning it as a putative competitive inhibitor of serine proteases. This technical guide delineates the theoretical mechanism of action of this compound, drawing upon the well-established pharmacology of benzamidine and its analogs. It provides a comprehensive overview of the molecular interactions governing its inhibitory activity, detailed experimental protocols for its characterization, and a discussion on the anticipated structure-activity relationships. This document serves as a foundational resource for researchers investigating the therapeutic potential and biochemical properties of this compound.
Introduction
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are a well-known class of synthetic, reversible, competitive inhibitors of trypsin-like serine proteases.[2][3][4] These enzymes preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine.
This compound, a benzamidine derivative featuring a methanesulfonyl group at the para-position, is hypothesized to act as a serine protease inhibitor. The electron-withdrawing nature of the methanesulfonyl group is expected to influence the compound's binding affinity and selectivity towards different serine proteases.
Core Mechanism of Action: Competitive Inhibition
Benzamidine and its derivatives function as competitive inhibitors of serine proteases.[4] This mechanism involves the inhibitor reversibly binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The inhibition is competitive because the inhibitor and the natural substrate compete for the same binding site.
The Signaling Pathway of Serine Protease Inhibition
The inhibitory action of this compound can be conceptualized through the following signaling pathway:
Caption: Competitive inhibition of a serine protease by this compound.
Molecular Interactions
The inhibitory potency of benzamidine derivatives is largely dictated by the interaction of the positively charged amidinium group with the S1 specificity pocket of the protease.[2] This pocket is typically deep and possesses a negatively charged aspartic acid residue (Asp189 in trypsin) at its base, which forms a salt bridge with the basic side chain of arginine or lysine residues of the substrate. The amidinium group of benzamidine mimics this interaction.
The substituent at the para-position, in this case, the methanesulfonyl group, extends out of the S1 pocket and can interact with other regions of the enzyme surface, influencing both binding affinity and selectivity. The electron-withdrawing nature of the methanesulfonyl group can impact the electronic properties of the benzamidine ring and its interactions with the enzyme.[5]
Quantitative Data
A comprehensive literature search did not yield specific IC50 or Ki values for this compound against common serine proteases. However, data for the parent compound, benzamidine, and other derivatives provide a valuable reference point for its expected inhibitory profile.
| Inhibitor | Target Enzyme | Ki (µM) | Inhibition Type |
| Benzamidine | Trypsin | 35[2] | Competitive |
| Benzamidine | Plasmin | 350[2] | Competitive |
| Benzamidine | Thrombin | 220[2] | Competitive |
| 4-Aminobenzamidine | Human Tissue Kallikrein | 146 ± 10[6] | Competitive |
Note: The absence of specific data for this compound highlights a key area for future research.
Structure-Activity Relationship (SAR)
The inhibitory activity of substituted benzamidines is influenced by the physicochemical properties of the substituent.[5]
-
Hydrophobicity: For thrombin, the interaction is primarily affected by the hydrophobicity of the substituent.[5]
-
Electronic Effects: For plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent affect binding.[5]
-
Steric Factors: Trypsin exhibits a more complex interaction, with molar refractivity and molecular weight playing significant roles.[5]
The methanesulfonyl group is a polar and electron-withdrawing group. Based on the established SAR principles, it can be hypothesized that this group may modulate the binding affinity of this compound to different serine proteases in a distinct manner compared to benzamidines with hydrophobic or electron-donating substituents.
Experimental Protocols
To characterize the inhibitory activity of this compound, standard enzymatic assays are employed. These assays typically monitor the rate of cleavage of a chromogenic or fluorogenic substrate by the target serine protease in the presence and absence of the inhibitor.
General Workflow for Serine Protease Inhibition Assay
Caption: General workflow for a serine protease inhibition assay.
Detailed Protocol for Trypsin Inhibition Assay
This protocol is adapted from established methods for determining trypsin inhibition.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic/fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of trypsin solution to each well (except for the blank wells).
-
Add varying concentrations of this compound to the test wells. Add an equivalent volume of solvent to the control wells.
-
Add assay buffer to bring the volume in each well to a fixed amount.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence at the appropriate wavelength over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Protocol for Thrombin and Plasmin Inhibition Assays
Similar protocols can be followed for thrombin and plasmin, using their respective specific substrates (e.g., a chromogenic substrate for thrombin; S-2251 for plasmin). The assay buffer conditions may need to be optimized for each enzyme.
Conclusion
This compound is a promising candidate for the inhibition of serine proteases, acting through a competitive mechanism analogous to other benzamidine derivatives. While specific quantitative data on its inhibitory potency is currently lacking in the public domain, the established structure-activity relationships for this class of compounds suggest that the methanesulfonyl group will significantly influence its binding characteristics. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's inhibitory profile. Further research is warranted to elucidate its specific Ki values against key serine proteases and to explore its therapeutic potential in diseases characterized by aberrant protease activity.
References
- 1. Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride | 1340588-49-9 [smolecule.com]
- 5. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methanesulfonyl-benzamidine: A Technical Guide for its Application as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methanesulfonyl-benzamidine, a competitive inhibitor of serine proteases. The document details its mechanism of action, inhibitory activity against key serine proteases, comprehensive experimental protocols for its synthesis, and methods for evaluating its inhibitory efficacy.
Introduction
Serine proteases are a ubiquitous class of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Their activity is tightly regulated, and dysregulation is implicated in various pathological conditions such as pancreatitis, thrombosis, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a significant area of research in medicinal chemistry and drug discovery.
Benzamidine and its derivatives are well-established competitive inhibitors of trypsin-like serine proteases. The positively charged amidinium group of these compounds forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes. This compound, with its electron-withdrawing methanesulfonyl group, presents a modification to the benzamidine scaffold that can influence its binding affinity and selectivity.
Mechanism of Action
This compound acts as a reversible, competitive inhibitor of serine proteases. Its mechanism of action is predicated on its structural mimicry of the natural substrates of these enzymes, particularly those with arginine or lysine at the P1 position.
The key interactions governing the binding of this compound to the active site of a trypsin-like serine protease are:
-
Ionic Interaction: The protonated amidinium group (-C(=NH2+)NH2) of the inhibitor forms a strong ionic bond with the negatively charged carboxylate group of the Asp189 residue located at the base of the S1 pocket.
-
Hydrogen Bonding: The amidinium group also participates in a network of hydrogen bonds with the backbone carbonyl oxygen of Gly219 and Ser190, further stabilizing the inhibitor-enzyme complex.
-
Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket.
The methanesulfonyl group at the para position of the benzene ring can influence the electronic properties of the aromatic ring and potentially engage in additional interactions within the active site, thereby modulating the inhibitor's potency and selectivity.
DOT Code for Mechanism of Action Diagram
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While specific data for the methanesulfonyl derivative is not extensively available in the public domain, the following table provides reference Ki values for the parent compound, benzamidine, against key serine proteases. It is anticipated that the methanesulfonyl substituent will modulate these values.
| Enzyme | Organism | Ki (µM) | Reference |
| Trypsin | Bovine | 2.22 | [1] |
| Trypsin | Bovine | 18.4 | |
| Thrombin | Human | - | - |
| Plasmin | Human | - | - |
Note: Data for this compound is not currently available in the cited literature. The values for benzamidine are provided for comparative purposes. Further experimental investigation is required to determine the precise inhibitory constants for the methanesulfonyl derivative.
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through a two-step process starting from 4-(methylthio)benzonitrile. The first step involves the oxidation of the thioether to a sulfone, followed by the conversion of the nitrile to an amidine via the Pinner reaction.
Step 1: Synthesis of 4-(Methylsulfonyl)benzonitrile
-
Materials:
-
4-(Methylthio)benzonitrile
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 4-(methylthio)benzonitrile in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add hydrogen peroxide (30% solution) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.
-
Filter the white solid, wash thoroughly with deionized water, and dry under vacuum to yield 4-(methylsulfonyl)benzonitrile.
-
Step 2: Synthesis of this compound Hydrochloride (via Pinner Reaction) [2]
-
Materials:
-
4-(Methylsulfonyl)benzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas)
-
Ammonia (gas or in anhydrous ethanol)
-
Reaction vessel equipped with a gas inlet and drying tube
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 4-(methylsulfonyl)benzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a dry reaction vessel.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stand at 0-4°C for 24-48 hours, during which time the ethyl 4-(methylsulfonyl)benzenecarboximidate hydrochloride (Pinner salt) will precipitate.
-
Collect the Pinner salt by filtration under anhydrous conditions and wash with anhydrous diethyl ether.
-
Suspend the Pinner salt in anhydrous ethanol.
-
Bubble dry ammonia gas through the suspension (or add a saturated solution of ammonia in anhydrous ethanol) at 0°C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter off the ammonium chloride byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
-
DOT Code for Synthesis Workflow Diagram
In Vitro Serine Protease Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a general method for determining the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.
-
Materials:
-
Serine protease (e.g., bovine trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
This compound hydrochloride (inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM BAPNA) in DMSO.
-
Prepare a stock solution of this compound hydrochloride in DMSO. Prepare a series of dilutions of the inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or assay buffer for the control)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a suitable model, such as the Michaelis-Menten equation with a competitive inhibition term, and generate a Dixon or Lineweaver-Burk plot.
-
-
DOT Code for Inhibition Assay Workflow Diagram
Signaling Pathways and Logical Relationships
The primary interaction of this compound is at the level of individual serine proteases. However, by inhibiting these enzymes, it can modulate entire signaling cascades. For example, inhibition of thrombin and Factor Xa in the coagulation cascade can have an anticoagulant effect.
DOT Code for Coagulation Cascade Inhibition Diagram
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 4-Methanesulfonyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific solubility and stability of 4-Methanesulfonyl-benzamidine is limited. This guide provides a comprehensive framework based on the known properties of the parent compound, benzamidine, and established experimental protocols for determining the physicochemical characteristics of new chemical entities. All protocols and data presented herein should be considered as a starting point for experimental investigation and require validation for this compound.
Introduction
This compound is a derivative of benzamidine, a well-known competitive inhibitor of trypsin and other serine proteases. The introduction of a methanesulfonyl group at the para position of the phenyl ring is expected to modulate the compound's physicochemical properties, including its solubility and stability, which are critical parameters for its potential development as a therapeutic agent. Understanding these characteristics is paramount for formulation development, ensuring bioavailability, and establishing appropriate storage conditions.
This technical guide offers a detailed overview of the anticipated solubility and stability profile of this compound, drawing parallels with benzamidine and its hydrochloride salt. It further provides robust experimental protocols for researchers to determine these properties in various buffer systems, adhering to industry standards.
Physicochemical Properties of Benzamidine (as a Reference)
To provide a baseline, the known properties of benzamidine and its hydrochloride salt are summarized below. These values offer an initial estimate for the behavior of this compound.
Table 1: Solubility of Benzamidine Hydrochloride
| Solvent | Solubility | Notes |
| Water | 50 mg/mL[1], 100 mg/mL | Heating may be required to achieve higher concentrations. Solutions may be slightly turbid and yellowish. |
| Ethanol | Soluble | - |
| DMSO | 31 mg/mL[2], 100 mg/mL[3] | Fresh DMSO is recommended as moisture can affect solubility[2]. |
| PBS (pH 7.2) | ~3 mg/mL | Aqueous solutions are not recommended for storage for more than one day[4]. |
Table 2: Stability of Benzamidine Hydrochloride
| Condition | Stability | Recommendations |
| Aqueous Solution | Sensitive to oxidation[1]. | Prepare solutions fresh in degassed water. For storage, aliquot and flush with inert gas (nitrogen or argon) and freeze at -20°C for short periods[1]. |
| Solid State | Stable for at least one year when stored at 2-8°C. | - |
The sulfonyl group in this compound is generally considered stable under both acidic and basic conditions[5]. However, the overall stability of the molecule will be influenced by the interplay of the benzamidine and methanesulfonyl functionalities.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of a compound in various aqueous buffers.
Objective: To determine the saturation concentration of this compound in different buffer systems at a controlled temperature.
Materials:
-
This compound hydrochloride (or free base)
-
Buffer solutions (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0, Glycine-HCl Buffer pH 3.0)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired buffer to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The shaking ensures continuous mixing.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the aliquot with a known volume of the appropriate mobile phase for the analytical method to bring the concentration within the calibration range.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen buffer at the specified temperature.
-
Caption: Experimental workflow for determining the aqueous solubility of a compound.
Experimental Protocol: Stability Assessment in Different Buffers
This protocol describes a forced degradation study to evaluate the stability of this compound under various conditions.
Objective: To assess the stability of this compound in different buffers under accelerated and stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound hydrochloride (or free base)
-
Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate, pH 9.0 Borate)
-
Hydrogen peroxide (3% and 30%)
-
Calibrated stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Dilute the stock solution with the respective stressor solutions (acid, base, water, oxidizing agent) to a final concentration suitable for analysis.
-
-
Stress Conditions:
-
Hydrolytic Stability:
-
Acidic: 0.1 M HCl at 60°C
-
Neutral: Water at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
-
Oxidative Stability:
-
3% H₂O₂ at room temperature
-
-
Thermal Stability (Solid State):
-
Store the solid compound at 60°C.
-
-
Photostability (Solid State and Solution):
-
Expose the solid compound and solutions to light in a photostability chamber according to ICH Q1B guidelines.
-
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for hydrolytic and oxidative stress; longer for thermal and photostability).
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector can help assess peak purity, while an MS detector can aid in the identification of degradants.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the rate of degradation under each stress condition.
-
Identify and, if possible, characterize the major degradation products.
-
Caption: Experimental workflow for assessing the stability of a compound.
Signaling Pathways
Currently, there is no specific information in the public domain linking this compound to any particular signaling pathways. As a benzamidine derivative, it is plausible that its primary mechanism of action involves the inhibition of serine proteases. Further research would be required to elucidate any specific interactions with cellular signaling cascades.
Conclusion
The solubility and stability of this compound are critical attributes that will dictate its potential for further development. While direct data is not yet available, this guide provides a comprehensive roadmap for researchers to experimentally determine these properties. The provided protocols for solubility and stability testing are robust and aligned with pharmaceutical industry standards. By systematically evaluating the behavior of this compound in various aqueous environments, researchers can generate the necessary data to inform formulation strategies and ensure the development of a safe and effective product. It is strongly recommended that these experimental investigations are undertaken to build a comprehensive physicochemical profile of this promising compound.
References
4-Methanesulfonyl-benzamidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methanesulfonyl-benzamidine, a key molecule in the landscape of serine protease inhibition. This document details its chemical properties, synthesis, mechanism of action, and its role in biological pathways, with a focus on applications in research and drug development.
Core Chemical and Physical Data
This compound is typically handled as its hydrochloride salt to improve solubility and stability. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | |
| Synonyms | 4-(Methylsulfonyl)benzenecarboximidamide hydrochloride | |
| CAS Number | 5434-06-0 | |
| Molecular Formula | C₈H₁₁ClN₂O₂S | |
| Molecular Weight | 234.70 g/mol |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that begins with the commercially available precursor, 4-(methylsulfonyl)benzonitrile. The overall synthetic scheme involves the conversion of the nitrile functional group to a benzamidine. A common and effective method for this transformation is the Pinner reaction.
Experimental Protocol: Pinner Reaction for Amidine Synthesis
The following is a generalized protocol for the synthesis of a benzamidine hydrochloride from a benzonitrile precursor via the Pinner reaction. This can be adapted for the synthesis of this compound hydrochloride.
Materials:
-
4-(Methylsulfonyl)benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in anhydrous ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt):
-
Dissolve 4-(methylsulfonyl)benzonitrile in a minimal amount of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically continued until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) forms.
-
The reaction vessel should be protected from atmospheric moisture using a drying tube.
-
The precipitated Pinner salt can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
-
Conversion to the Amidine Hydrochloride:
-
Suspend the dried imidate hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension, or add a solution of ammonia in anhydrous ethanol.
-
The reaction is typically stirred at a low temperature and then allowed to warm to room temperature and stirred for several hours.
-
The by-product, ammonium chloride, will precipitate.
-
The reaction mixture is filtered to remove the ammonium chloride.
-
The filtrate, containing the this compound hydrochloride, is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Mechanism of Action and Biological Activity
This compound belongs to the class of competitive inhibitors of trypsin-like serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.
The inhibitory activity of benzamidine and its derivatives stems from the positively charged amidinium group, which mimics the side chains of arginine and lysine, the natural substrates for trypsin-like proteases. This allows the inhibitor to bind to the S1 specificity pocket of the protease active site, which contains a conserved aspartic acid residue (Asp189 in trypsin).
A study on substituted benzamidines has shown that the inhibitory activity against various human serine proteases is influenced by the physicochemical properties of the substituent at the 4-position[1]. For enzymes like plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent affect binding[1]. In the case of thrombin, the interaction is primarily affected by the hydrophobicity of the substituent[1]. For trypsin, the interaction is more complex and depends on molar refractivity and molecular weight[1].
| Enzyme | Ki of Benzamidine (μM) |
| Trypsin | 35 |
| Plasmin | 350 |
| Thrombin | 220 |
It is anticipated that the methanesulfonyl group at the 4-position will modulate the binding affinity for different serine proteases.
Role in the Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions involving serine proteases that lead to the formation of a fibrin clot. Key serine proteases in this cascade include Factor Xa and thrombin. As an inhibitor of trypsin-like serine proteases, this compound is expected to interfere with this cascade.
By inhibiting Factor Xa and/or thrombin, this compound can potentially prolong clotting times and exhibit anticoagulant properties. This makes it and similar compounds valuable tools for research into thrombosis and hemostasis, and as scaffolds for the development of novel anticoagulant drugs.
Experimental Protocols for Biological Assays
To evaluate the inhibitory potency of this compound, a chromogenic serine protease inhibition assay is a standard and reliable method. The following is a generalized protocol that can be adapted for specific proteases.
Chromogenic Serine Protease Inhibition Assay
Principle:
This assay measures the ability of an inhibitor to reduce the rate of cleavage of a synthetic chromogenic substrate by a specific serine protease. The cleavage of the substrate releases a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (typically 405 nm). The rate of the reaction is proportional to the enzyme activity.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin, Factor Xa)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)
-
This compound hydrochloride (dissolved in assay buffer or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a series of dilutions of this compound hydrochloride in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed volume of the protease solution
-
A volume of the inhibitor solution (or buffer for the control)
-
-
Include wells for a blank (no enzyme) to measure non-enzymatic substrate hydrolysis.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate solution to each well.
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate and the inhibitor, and the data can be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model in the Michaelis-Menten equation.
-
Conclusion
This compound is a valuable chemical entity for researchers in the fields of enzymology, medicinal chemistry, and drug development. Its role as a competitive inhibitor of trypsin-like serine proteases makes it a useful tool for studying the function of these enzymes and a promising starting point for the design of more potent and selective inhibitors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this and related compounds. Further research to determine the specific inhibition constants of this compound against a broader panel of serine proteases will be crucial for fully elucidating its therapeutic potential.
References
In vitro activity of 4-Methanesulfonyl-benzamidine
An In-Depth Technical Guide on the In Vitro Activity of 4-Methanesulfonyl-benzamidine and Related Benzamidine Derivatives as Serine Protease Inhibitors
Disclaimer: This technical guide summarizes the known in vitro activity of substituted benzamidines as serine protease inhibitors. As of the latest literature review, specific experimental data for this compound is not publicly available. The information presented herein is based on closely related benzamidine analogs and is intended to provide a foundational understanding and a framework for the experimental investigation of this compound.
Executive Summary
Benzamidine and its derivatives are a well-characterized class of synthetic, competitive inhibitors targeting trypsin-like serine proteases.[1] These enzymes play critical roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. The inhibitory mechanism of benzamidines involves their binding to the active site of the protease, effectively blocking substrate access and preventing catalysis.[2] This guide provides a comprehensive overview of the in vitro activity of substituted benzamidines, details standardized experimental protocols for their characterization, and presents visual workflows and pathway diagrams to aid researchers, scientists, and drug development professionals.
Quantitative Data on Benzamidine Derivatives
The inhibitory potency of benzamidine derivatives is typically expressed as the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher binding affinity and thus more potent inhibition. The following table summarizes the Kᵢ values for benzamidine and several of its derivatives against key human serine proteases.
| Enzyme | Benzamidine Kᵢ (µM) |
| Trypsin | 35[3] |
| Plasmin | 350[3] |
| Thrombin | 220[3] |
Note: The inhibitory activity of substituted benzamidines is influenced by the nature and position of the substituent on the phenyl ring. Quantitative structure-activity relationship (QSAR) studies have shown that factors such as hydrophobicity and electronic properties of the substituent can significantly impact the binding affinity for different serine proteases.[4][5]
Experimental Protocols
A standardized in vitro assay is crucial for determining the inhibitory activity of compounds like this compound. The following protocol details a common method for measuring the Kᵢ value against trypsin, a representative serine protease.
Trypsin Inhibition Assay Protocol
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) against bovine trypsin.
Principle: The assay measures the rate of hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), by trypsin in the presence and absence of the inhibitor. The change in absorbance over time is monitored spectrophotometrically.
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich, T8003)
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) (e.g., Sigma-Aldrich, B4500)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl₂)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 253 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl to prevent auto-digestion.
-
Prepare a stock solution of BAEE (e.g., 10 mM) in the Tris-HCl buffer.
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM) in DMSO. Create a dilution series of the inhibitor in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A fixed concentration of trypsin solution
-
Varying concentrations of the inhibitor solution (and a vehicle control without inhibitor)
-
-
The final reaction volume is typically 200 µL.
-
Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the BAEE substrate to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 253 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the mode of inhibition by analyzing the data using graphical methods such as a Lineweaver-Burk plot. For competitive inhibitors like benzamidines, the lines will intersect on the y-axis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation or by non-linear regression fitting of the velocity data to the appropriate inhibition model.
-
Visualizations
Signaling Pathway of Serine Protease Inhibition
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Workflow for Kᵢ Determination
Caption: A typical experimental workflow for determining the inhibition constant (Kᵢ).
References
- 1. SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125): Novus Biologicals [novusbio.com]
- 2. scielo.br [scielo.br]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 4-Methanesulfonyl-benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methanesulfonyl-benzamidine is a synthetic organic compound belonging to the benzamidine class of molecules. While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other well-characterized benzamidine derivatives strongly suggests its potential as an inhibitor of serine proteases. This technical guide consolidates the current understanding of benzamidines as a class, identifies the most probable biological targets for this compound, and provides detailed, adaptable experimental protocols for its investigation. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction to this compound
This compound, often supplied as a hydrochloride salt, is a research chemical with potential applications in biochemistry, molecular biology, and pharmaceutical research. Its core structure features a benzamidine moiety, which is a known pharmacophore for the inhibition of serine proteases. The presence of a methanesulfonyl group at the para position is expected to influence its binding affinity and selectivity towards specific enzymes.
Potential Biological Targets: Serine Proteases
Based on the extensive literature on benzamidine and its derivatives, the primary potential biological targets for this compound are serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. The positively charged amidinium group of the benzamidine scaffold typically interacts with a negatively charged aspartate or glutamate residue in the S1 pocket of the protease active site, conferring competitive inhibition.
The most likely serine protease targets for this compound include:
-
Thrombin: A key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. Inhibition of thrombin is a major strategy for the treatment of thrombotic disorders.
-
Urokinase-type Plasminogen Activator (uPA): An enzyme involved in fibrinolysis and extracellular matrix degradation. Its overexpression is associated with cancer invasion and metastasis, making it a target for anti-cancer therapies.
-
Plasmin: The main enzyme of the fibrinolytic system, responsible for dissolving blood clots.
-
Trypsin: A digestive enzyme that also plays a role in various cellular processes. It is a classic model for studying serine protease inhibition.
-
Complement C1s: A component of the classical complement pathway, which is part of the innate immune system.
Quantitative Data on Related Benzamidine Derivatives
While specific Ki or IC50 values for this compound are not currently available in the reviewed literature, the following table summarizes the inhibitory constants for the parent compound, benzamidine, against several serine proteases. This data provides a baseline for the expected potency of its derivatives.
| Enzyme | Inhibitor | K_i_ (μM) | Inhibition Type |
| Trypsin | Benzamidine | 35 | Competitive |
| Plasmin | Benzamidine | 350 | Competitive |
| Thrombin | Benzamidine | 220 | Competitive |
Data sourced from publicly available databases and literature.
Experimental Protocols for Target Validation and Characterization
The following are detailed, adaptable protocols for assessing the inhibitory activity of this compound against its potential serine protease targets.
General Serine Protease Inhibition Assay (Colorimetric)
This protocol provides a general framework for determining the inhibitory potential of this compound against a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Thrombin, Trypsin, uPA)
-
Chromogenic substrate specific for the protease (e.g., S-2238 for Thrombin, BApNA for Trypsin, S-2444 for uPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound stock solution (in DMSO or aqueous buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a working solution of the serine protease in Assay Buffer.
-
Prepare a working solution of the chromogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of this compound to triplicate wells.
-
Include a control group with 20 µL of Assay Buffer instead of the inhibitor.
-
Add 160 µL of the serine protease working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the chromogenic substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) in kinetic mode for 10-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Thrombin Inhibition Workflow
The following diagram illustrates the workflow for assessing the inhibition of thrombin by this compound.
A Comprehensive Technical Guide to the Safe Handling of 4-Methanesulfonyl-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 4-Methanesulfonyl-benzamidine hydrochloride. The information herein is compiled from various safety data sheets (SDS) and chemical databases to ensure a comprehensive understanding for laboratory and research professionals. Adherence to these guidelines is crucial for maintaining a safe working environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound hydrochloride is presented below. This data is essential for proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C8H11ClN2O2S | [1][2] |
| Molecular Weight | 234.70 g/mol | [1][2] |
| CAS Number | 5434-06-0 | [1][2] |
| Appearance | White solid | [3] |
| Solubility | Slightly soluble in water | [3] |
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicology and Health Effects
While comprehensive toxicological data is not available, the primary health hazards are related to skin and eye irritation.
| Exposure Route | Symptoms and Effects |
| Inhalation | May cause respiratory irritation.[4] |
| Skin Contact | Causes skin irritation.[4] |
| Eye Contact | Causes serious eye irritation.[4] |
| Ingestion | Harmful if swallowed. |
No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.
Safe Handling and Experimental Protocols
Strict adherence to the following handling and storage procedures is mandatory to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE)
| PPE | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] |
| Respiratory Protection | Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.[6]
-
Remove contaminated clothing and wash before reuse.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains.
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
| Exposure | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment (PPE).
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable container for disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound hydrochloride from receipt to disposal.
Caption: Safe handling workflow for this compound HCl.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5434-06-0 | this compound hydrochloride - Capot Chemical [capotchem.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
An In-depth Guide to 4-Methanesulfonyl-benzamidine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methanesulfonyl-benzamidine is a synthetic small molecule that belongs to the class of benzamidine derivatives. Benzamidines are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases, a large family of enzymes involved in a wide array of physiological and pathological processes. The presence of the highly polar methanesulfonyl group at the para position of the benzamidine core suggests specific interactions within the active sites of target enzymes, potentially leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, offering valuable insights for researchers in the fields of medicinal chemistry and drug development.
Discovery and Historical Context
The specific discovery of this compound is not prominently documented in a single seminal publication. Its emergence is more likely a result of systematic structure-activity relationship (SAR) studies on benzamidine-based serine protease inhibitors. The foundational work on benzamidine as a trypsin inhibitor dates back to the 1960s.[1] Subsequent research extensively explored modifications of the benzene ring to improve inhibitory activity and selectivity against various serine proteases like thrombin, plasmin, and trypsin.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 5434-06-0 | [3][4][5] |
| Molecular Formula | C₈H₁₁ClN₂O₂S | [3][4] |
| Molecular Weight | 234.70 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
Experimental Protocols
Synthesis of this compound Hydrochloride
While a specific detailed protocol for the synthesis of this compound is not explicitly described in a single source, a plausible and commonly employed synthetic route can be constructed based on established chemical transformations. The synthesis likely proceeds through a multi-step process, starting from a readily available precursor. One logical approach involves the Pinner reaction, a classic method for converting nitriles into imidates, followed by amination to form the benzamidine.
A potential synthetic workflow is outlined below:
Step 1: Oxidation of 4-Methylthiobenzonitrile to 4-Methylsulfonylbenzonitrile
The synthesis would likely commence with the oxidation of the methylthio group of 4-methylthiobenzonitrile to the corresponding methanesulfonyl group. This transformation is a standard procedure in organic synthesis.
-
Reagents and Conditions: 4-Methylthiobenzonitrile is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide or potassium permanganate, is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is poured into water, and the precipitated product, 4-methylsulfonylbenzonitrile, is collected by filtration, washed with water, and dried.
Step 2: Pinner Reaction to form the Imidate Hydrochloride
The resulting 4-methylsulfonylbenzonitrile is then subjected to the Pinner reaction to form the corresponding ethyl imidate hydrochloride.
-
Reagents and Conditions: 4-Methylsulfonylbenzonitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (e.g., 24-48 hours) to allow for the precipitation of the imidate hydrochloride salt.[6]
-
Work-up: The crystalline product, ethyl 4-(methylsulfonyl)benzenecarboximidate hydrochloride, is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.
Step 3: Amination to form this compound Hydrochloride
The final step involves the conversion of the imidate hydrochloride to the desired benzamidine hydrochloride by reaction with ammonia.
-
Reagents and Conditions: The ethyl 4-(methylsulfonyl)benzenecarboximidate hydrochloride is suspended in a solution of ammonia in ethanol. The mixture is stirred at room temperature or gently heated to facilitate the reaction.[6]
-
Work-up: The ammonium chloride byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to induce crystallization of this compound hydrochloride. The product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.
In Vitro Serine Protease Inhibition Assay
The inhibitory activity of this compound against a specific serine protease (e.g., trypsin, thrombin) can be determined using a chromogenic substrate-based assay.
-
Principle: The assay measures the ability of the inhibitor to reduce the rate of cleavage of a specific chromogenic substrate by the target enzyme. The release of the chromogen results in a color change that can be monitored spectrophotometrically.
-
Materials:
-
Purified serine protease (e.g., bovine trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
This compound hydrochloride (test inhibitor)
-
A known inhibitor as a positive control (e.g., benzamidine)
-
96-well microplate and a microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound hydrochloride in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition for each inhibitor concentration is determined relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined by performing kinetic studies at different substrate and inhibitor concentrations and analyzing the data using methods such as the Dixon plot or non-linear regression analysis.[7]
Biological Activity and Potential Applications
As a benzamidine derivative, this compound is expected to exhibit inhibitory activity against serine proteases. The electron-withdrawing nature of the methanesulfonyl group at the para-position can influence the electronic properties of the benzamidine moiety and its interaction with the S1 binding pocket of serine proteases, which typically accommodates the basic side chain of arginine or lysine residues.
The potential applications of this compound lie in its use as a research tool to probe the structure and function of serine proteases. It can be used as a starting point for the design and synthesis of more potent and selective inhibitors for therapeutic targets involved in coagulation disorders, inflammation, and cancer.
Signaling Pathways
Benzamidine and its derivatives act as competitive inhibitors at the active site of serine proteases. They do not directly modulate signaling pathways in the traditional sense of receptor agonists or antagonists. However, by inhibiting specific serine proteases, they can indirectly affect the signaling cascades in which these enzymes play a crucial role. For example, by inhibiting thrombin, a key enzyme in the coagulation cascade, benzamidine derivatives can block the conversion of fibrinogen to fibrin, thereby preventing blood clot formation.
The logical relationship of its inhibitory action can be visualized as follows:
Conclusion
This compound represents an interesting molecule within the broader class of benzamidine-based serine protease inhibitors. While its specific discovery and detailed biological profile are not extensively documented, its chemical structure suggests its potential as a valuable tool for researchers in enzymology and medicinal chemistry. The provided synthetic strategies and assay protocols offer a foundation for further investigation into the inhibitory activity and therapeutic potential of this compound. Future studies are warranted to elucidate its specific inhibitory constants against a panel of serine proteases and to explore its structure-activity relationships in greater detail. Such research could pave the way for the development of novel therapeutics targeting diseases in which serine proteases are implicated.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound HCL | 5434-06-0 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Methanesulfonyl-benzamidine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methanesulfonyl-benzamidine is a synthetic small molecule and a derivative of benzamidine, which is a well-established competitive inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. The benzamidine moiety of these inhibitors acts as a mimetic of the natural substrate arginine, binding to the S1 pocket of the enzyme's active site.[2] This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, focusing on trypsin as a model serine protease.
Mechanism of Action
This compound functions as a competitive inhibitor. In this mode of inhibition, the inhibitor molecule directly competes with the substrate for binding to the active site of the enzyme.[3] This reversible binding prevents the formation of the enzyme-substrate complex, thereby reducing the rate of the enzymatic reaction. The inhibition by benzamidine derivatives can be overcome by increasing the substrate concentration.[4]
Applications
-
Enzyme Characterization: Determination of inhibition constants (Ki) to characterize the potency and selectivity of this compound against various serine proteases.
-
Structure-Activity Relationship (SAR) Studies: As part of a library of benzamidine derivatives, this compound can be used to understand how different substituents on the benzamidine scaffold affect inhibitory activity.
-
Drug Discovery: Screening and lead optimization for the development of novel therapeutics targeting serine proteases involved in diseases such as thrombosis, inflammation, and cancer.
-
Protease-Activated Receptor (PAR) Signaling Research: Investigating the role of serine proteases in cellular signaling pathways, such as the activation of PARs.[5][6]
Data Presentation
| Inhibitor | Target Enzyme | Ki (µM) | Inhibition Type |
| Benzamidine | Trypsin | 21 - 35[2][7][8] | Competitive |
| Benzamidine | Plasmin | 350[7] | Competitive |
| Benzamidine | Thrombin | 220[7] | Competitive |
| 4-Aminobenzamidine | Human Tissue Kallikrein | 146[9] | Competitive |
Experimental Protocols
General Trypsin Inhibition Assay using a Chromogenic Substrate
This protocol is designed for determining the inhibitory activity of this compound against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). The cleavage of L-BAPNA by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.[10][11]
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich Cat# T8003)
-
This compound hydrochloride
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA, e.g., Sigma-Aldrich Cat# B3279)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Calcium Chloride (CaCl2, 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Substrate Stock Solution: Prepare a 60 mM stock solution of L-BAPNA in DMSO. Store protected from light at -20°C.
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl2, pH 8.2.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 1000 µM).
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or vehicle control, e.g., DMSO in assay buffer)
-
Trypsin solution (diluted in assay buffer to the desired final concentration, e.g., 10 nM)
-
-
The final volume in each well before adding the substrate should be 180 µL.
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control: Assay buffer, trypsin, and vehicle.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare the working substrate solution by diluting the L-BAPNA stock solution in pre-warmed (37°C) assay buffer to the desired final concentration (e.g., 200 µM).
-
Add 20 µL of the working substrate solution to each well to initiate the reaction. The final assay volume will be 200 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 410 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot or non-linear regression fitting to the appropriate inhibition model.[12]
-
Signaling Pathway and Experimental Workflow Diagrams
Trypsin-Mediated PAR-2 Signaling Pathway
Serine proteases like trypsin can act as signaling molecules by activating Protease-Activated Receptors (PARs).[5][6] Trypsin cleaves the N-terminal domain of PAR-2, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling cascades, such as the MAPK/ERK pathway, which can influence cell proliferation.[13][14][15]
Caption: Trypsin activates PAR-2 leading to downstream signaling.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines the key steps in performing an enzyme inhibition assay to determine the IC50 of this compound.
Caption: Workflow for determining the IC50 of an inhibitor.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. scribd.com [scribd.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methanesulfonyl-benzamidine in Western Blot Lysis Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-Methanesulfonyl-benzamidine hydrochloride as a serine protease inhibitor in lysis buffers for western blotting applications. This document includes detailed protocols, data presentation in tabular format, and explanatory diagrams to facilitate its effective implementation in your research.
Introduction
This compound is a derivative of benzamidine, a well-established competitive and reversible inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes that play crucial roles in cellular processes and, if not inhibited, can lead to significant degradation of protein samples during cell lysis and protein extraction, thereby affecting the accuracy and reliability of western blot results. The addition of protease inhibitors to the lysis buffer is a critical step to preserve protein integrity. This compound, like its parent compound, is expected to inhibit a range of serine proteases, including trypsin, thrombin, and plasmin.[2][3]
Properties of this compound Hydrochloride
A summary of the key physical and chemical properties of this compound hydrochloride is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₁ClN₂O₂S |
| Molecular Weight | 234.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Mechanism of Action
This compound acts as a competitive inhibitor of serine proteases. Its mechanism of action involves the reversible binding of the benzamidine moiety to the active site of the protease. This binding event blocks the access of the natural substrate to the active site, thereby preventing proteolytic cleavage. The methanesulfonyl group at the 4th position of the benzene ring may influence the binding affinity and specificity of the inhibitor.
Mechanism of serine protease inhibition.
Recommended Lysis Buffer Formulations
This compound can be incorporated into various standard lysis buffers. The choice of buffer depends on the subcellular localization of the target protein. It is recommended to add this compound to the lysis buffer immediately before use from a freshly prepared stock solution.
Stock Solution Preparation:
Prepare a 100 mM stock solution of this compound hydrochloride in sterile, nuclease-free water. For example, dissolve 23.47 mg in 1 mL of water. Store the stock solution in aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Working Concentration:
A final concentration of 1 mM this compound in the lysis buffer is recommended for general use. This concentration is based on the effective range of the parent compound, benzamidine.[1] However, the optimal concentration may vary depending on the cell type and the abundance of proteases, and it is advisable to perform a titration to determine the ideal concentration for your specific application.
Common Lysis Buffer Recipes (with this compound):
| Lysis Buffer | Components | Target Protein Location |
| RIPA Buffer | 50 mM Tris-HCl, pH 7.4150 mM NaCl1% NP-400.5% Sodium Deoxycholate0.1% SDS1 mM this compound (Add fresh from stock) | Whole cell, membrane, nuclear |
| NP-40 Lysis Buffer | 50 mM Tris-HCl, pH 7.4150 mM NaCl1% NP-401 mM this compound (Add fresh from stock) | Cytoplasmic, membrane-bound |
| Tris-HCl Lysis Buffer | 50 mM Tris-HCl, pH 7.41 mM this compound (Add fresh from stock) | Soluble cytoplasmic |
Note: For comprehensive protection against a broad range of proteases, it is recommended to use this compound in combination with other protease inhibitors, such as those targeting cysteine, aspartic, and metalloproteases. A common practice is to use a protease inhibitor cocktail.
Experimental Protocols
Cell Lysis Protocol for Western Blotting
This protocol provides a general procedure for preparing cell lysates from adherent or suspension cells using a lysis buffer containing this compound.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (RIPA, NP-40, or Tris-HCl)
-
100 mM this compound hydrochloride stock solution
-
Protease inhibitor cocktail (optional)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Preparation:
-
Place cell culture dishes or flasks on ice.
-
Prepare the desired lysis buffer and keep it on ice.
-
Immediately before use, add this compound to the lysis buffer to a final concentration of 1 mM (e.g., add 10 µL of 100 mM stock to 990 µL of lysis buffer). If using, add other protease inhibitors at their recommended concentrations.
-
-
Cell Harvesting:
-
Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the prepared ice-cold lysis buffer to the dish (e.g., 100-200 µL for a 60 mm dish).
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and aspirate the supernatant.
-
Resuspend the cell pellet in the prepared ice-cold lysis buffer (e.g., 100 µL for 1-5 x 10⁶ cells).
-
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing (e.g., every 10 minutes).
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, dilute the lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C for future use.
-
Experimental workflow for Western Blotting.
Data Presentation: Comparison with Benzamidine
Inhibitory Constants (Ki) of Benzamidine
| Protease | Ki (µM) |
| Trypsin | 21 - 35[2][3] |
| Thrombin | 220 - 320[2][3] |
| Plasmin | 350[2] |
| Tryptase | 20[3] |
| uPA (urokinase-type Plasminogen Activator) | 97[3] |
| Factor Xa | 110[3] |
| tPA (tissue-type Plasminogen Activator) | 750[3] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Protein Degradation (multiple bands at lower MW) | Insufficient inhibitor concentration. | Increase the concentration of this compound (e.g., to 2-5 mM). Consider using a broader-spectrum protease inhibitor cocktail. |
| Lysis buffer not kept on ice. | Ensure all steps are performed at 4°C or on ice. | |
| Low Protein Yield | Inefficient cell lysis. | Optimize the lysis buffer composition for your cell type. Consider sonication to aid in lysis. |
| Inhibitor Precipitation | Stock solution too concentrated or improperly stored. | Ensure the stock solution is fully dissolved. Avoid repeated freeze-thaw cycles. Prepare fresh stock solution if necessary. |
Conclusion
This compound hydrochloride is a valuable tool for preventing protein degradation by serine proteases during the preparation of samples for western blotting. Its inclusion in the lysis buffer at a recommended concentration of 1 mM can significantly improve the quality and reliability of the resulting data. For optimal performance, it is advisable to use it as part of a comprehensive protease inhibitor cocktail and to empirically determine the ideal concentration for your specific experimental system.
References
Application of 4-Methanesulfonyl-benzamidine in Kinetic Studies of Proteases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methanesulfonyl-benzamidine is a synthetic small molecule that belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of serine proteases. The benzamidine moiety acts as a mimic of the guanidinium group of arginine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. The presence of a methanesulfonyl group at the 4-position of the benzene ring is anticipated to influence the compound's electronic properties and potentially its binding affinity and selectivity for different proteases.
Principle of Action
This compound is expected to act as a competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin. The positively charged amidinium group is crucial for its interaction with the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket of these enzymes. The methanesulfonyl group may engage in secondary interactions within or near the active site, potentially influencing the inhibitor's potency and selectivity.
Caption: Competitive inhibition of a serine protease by this compound.
Quantitative Data Summary
As previously stated, specific experimentally determined inhibition constants for this compound are not widely published. The following table provides a template for summarizing such data once it has been determined. For context, typical Ki values for the parent compound, benzamidine, are included.
| Protease | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| This compound | |||||
| Trypsin | e.g., BAPNA | Competitive (Predicted) | To be determined | To be determined | |
| Thrombin | e.g., Chromogenic substrate | Competitive (Predicted) | To be determined | To be determined | |
| Plasmin | e.g., Chromogenic substrate | Competitive (Predicted) | To be determined | To be determined | |
| Benzamidine (for comparison) | |||||
| Trypsin-like protease | L-BApNA | Competitive | - | 11.2 | [1] |
| β-trypsin | L-BApNA | Competitive | - | 18.4 | [1] |
Experimental Protocols
The following are generalized protocols for determining the kinetic parameters of this compound.
Protocol 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%.
Materials:
-
Purified protease (e.g., Trypsin, Thrombin)
-
Chromogenic or fluorogenic substrate specific to the protease
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl2 for trypsin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the protease in assay buffer to a working concentration.
-
Dissolve the substrate in assay buffer to a working concentration (typically 2x the Km value).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the protease solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding a fixed volume of the pre-warmed substrate solution to all wells simultaneously.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination.
Protocol 2: Determination of the Inhibition Constant (Ki) and Mode of Inhibition
The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. This protocol helps to determine Ki and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Materials:
-
Same as for IC50 determination.
Procedure:
-
Enzyme Kinetics without Inhibitor:
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme with its substrate by measuring the initial reaction rates at various substrate concentrations.
-
-
Enzyme Kinetics with Inhibitor:
-
Perform a series of kinetic assays, each with a different fixed concentration of this compound.
-
Within each series, vary the substrate concentration and measure the initial reaction rates.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V0 vs. 1/[S]).
-
Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
The Ki can be determined from the relationship between the apparent Km and the inhibitor concentration for competitive inhibition.
-
Caption: Workflow for Ki determination.
Conclusion
This compound holds promise as a tool for studying the kinetics of serine proteases due to its structural similarity to known competitive inhibitors. The methanesulfonyl group may confer unique properties regarding its inhibitory profile. The provided protocols offer a robust starting point for researchers to experimentally determine the IC50 and Ki values of this compound against their protease of interest. Such studies are essential for a deeper understanding of enzyme-inhibitor interactions and for the development of novel therapeutic agents. It is imperative that these kinetic parameters are experimentally determined for this compound to validate its utility and to enable meaningful comparisons with other protease inhibitors.
References
Insufficient Data for 4-Methanesulfonyl-benzamidine as a Tool Compound in Cell-Based Assays
Comprehensive searches for the application of 4-Methanesulfonyl-benzamidine as a tool compound in cell-based assays did not yield sufficient public data to generate detailed application notes or protocols as requested. The available information primarily pertains to its chemical synthesis and its identity as a benzamidine derivative.
However, to create the detailed and specific content requested—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—information on the specific targets, mechanism of action, IC50 values, and established cell-based assay conditions for this compound would be required. This information is not currently available in published literature or publicly accessible databases.
For researchers interested in the general application of benzamidine derivatives as serine protease inhibitors, the following general information may be useful:
-
General Mechanism of Action: Benzamidines act as competitive inhibitors, binding to the active site of serine proteases to prevent substrate binding.[2][3]
-
Typical Working Concentrations: For general protease inhibition during cell lysis, benzamidine hydrochloride is often used at a concentration of approximately 1 mM.[2]
Without specific data on this compound, any attempt to create detailed protocols or application notes would be speculative and not based on experimentally validated information. Researchers interested in using this specific compound would need to perform initial characterization studies to determine its biological activity, optimal concentration, and effects in their specific cell-based models.
Should you have a more extensively characterized tool compound, I would be able to provide the detailed application notes and protocols as originally requested.
References
Experimental concentration range for 4-Methanesulfonyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-Methanesulfonyl-benzamidine, a potential serine protease inhibitor. Due to the limited availability of specific quantitative data for this compound, this document outlines a general framework for determining its experimental concentration range and provides detailed protocols for its characterization.
Introduction
This compound is a derivative of benzamidine, a well-known competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[1][2] The benzamidine moiety typically interacts with the S1 pocket of serine proteases, mimicking the side chain of arginine or lysine residues. The 4-methanesulfonyl group is an electron-withdrawing group that can influence the compound's potency, selectivity, and pharmacokinetic properties. These notes will guide researchers in establishing the effective experimental concentrations for their specific applications.
Data Presentation
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Benzamidine | Trypsin | 35 µM[1] |
| Benzamidine | Thrombin | 220 µM[1] |
| Benzamidine | Plasmin | 350 µM[1] |
| 4-Aminobenzamidine | Human Tissue Kallikrein | 146 µM |
Experimental Protocols
A crucial first step in utilizing this compound is to determine its inhibitory potency against the serine protease of interest. The following is a detailed protocol for a standard in vitro trypsin inhibition assay, which can be adapted for other serine proteases.
Protocol 1: Determination of IC50 and Ki for this compound against Trypsin
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for bovine trypsin.
Materials:
-
This compound hydrochloride
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic or fluorogenic trypsin substrate
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.
-
The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound from the stock solution in the assay buffer. A typical starting range could be from 1 µM to 1 mM.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted this compound solution (or DMSO for the control)
-
Trypsin solution (the final concentration should be in the low nanomolar range and result in a linear reaction rate for the duration of the assay).
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader. The reading interval and duration will depend on the substrate and enzyme concentration.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment under the same assay conditions.
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for IC50 and Ki determination.
Concluding Remarks
The provided protocols and background information offer a solid foundation for researchers to begin their investigation of this compound. Due to the lack of specific published data, it is imperative to empirically determine the optimal experimental concentration range and inhibitory constants for the specific serine protease and assay conditions being used. The structural similarity to benzamidine suggests that micromolar concentrations are a reasonable starting point for these investigations. Careful and systematic characterization will be key to understanding the potential of this compound as a serine protease inhibitor.
References
Application Notes and Protocols for Co-crystallization of 4-Methanesulfonyl-benzamidine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Methanesulfonyl-benzamidine in co-crystallization experiments with target proteins, primarily focusing on serine proteases like urokinase-type plasminogen activator (uPA) and trypsin. This document outlines the rationale, experimental protocols, and expected outcomes for obtaining high-quality protein-ligand co-crystals suitable for structural biology studies.
Introduction
This compound is a competitive inhibitor of serine proteases, acting as a mimic of arginine. Its benzamidine head group interacts with the negatively charged aspartate residue typically found at the bottom of the S1 specificity pocket of these enzymes. The methanesulfonyl group at the 4-position can provide additional interactions and influence the compound's solubility and binding affinity. Co-crystallization of target proteins with this compound is a critical step in structure-based drug design, enabling the detailed visualization of the binding mode and facilitating the development of more potent and selective inhibitors.
Target Proteins
The primary targets for co-crystallization with this compound are trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes.
-
Urokinase-type Plasminogen Activator (uPA): A key enzyme in fibrinolysis, tissue remodeling, and cancer metastasis.[1] Inhibitors of uPA are actively sought as anti-cancer agents.
-
Trypsin: A well-characterized digestive serine protease often used as a model system for studying inhibitor binding.
-
Thrombin: A crucial enzyme in the blood coagulation cascade.
-
Plasmin: The main enzyme responsible for fibrinolysis.
-
Factor Xa: A key component of the coagulation cascade.
Quantitative Data: Binding Affinities of Benzamidine Derivatives
| Compound | Target Protein | Parameter | Value | Reference |
| Benzamidine | Trypsin | Ki | 22.2 µM | [2] |
| Benzamidine | uPA | IC50 | Not specified, used as a competitive inhibitor | [1] |
| Benzamidine Derivatives | Trypsin | Ki | 10⁻⁷ to 10⁻⁸ M | [3] |
| Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | Thrombin | - | Potent and selective inhibitor | [4] |
| Substituted Benzamidines | Trypsin, Thrombin, Plasmin, C1s | Ki | Varied based on substitution | [5] |
Experimental Protocols
The following protocols are adapted from established methods for co-crystallizing serine proteases with benzamidine and its derivatives.
Protocol 1: Co-crystallization of uPA with this compound (Vapor Diffusion Method)
This protocol is based on the methodology used to obtain crystals of a uPA mutant, which were initially grown in the presence of benzamidine.
Materials:
-
Purified recombinant human uPA (catalytic domain)
-
This compound hydrochloride
-
Crystallization buffer: e.g., 0.1 M Tris-HCl pH 8.5
-
Precipitant solution: e.g., 15-25% (w/v) PEG 4000, 0.2 M ammonium sulfate, 0.1 M MES pH 6.5
-
Cryoprotectant solution: Precipitant solution supplemented with 20-25% (v/v) glycerol
-
Crystallization plates (e.g., 24-well or 96-well)
-
Micro-seeding tools (optional)
Procedure:
-
Protein Preparation: Dialyze the purified uPA against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl) to a final concentration of 5-10 mg/mL.
-
Ligand Preparation: Prepare a 100 mM stock solution of this compound in deionized water.
-
Co-crystallization Setup (Hanging Drop):
-
In a microcentrifuge tube, mix the uPA solution with the this compound stock solution to a final ligand concentration of 1-5 mM. Incubate on ice for 30-60 minutes.
-
Pipette 1 µL of the protein-ligand mixture onto a siliconized glass coverslip.
-
Pipette 1 µL of the precipitant solution onto the same coverslip and mix gently by pipetting up and down.
-
Invert the coverslip and seal the well of the crystallization plate containing 500 µL of the precipitant solution.
-
-
Incubation: Incubate the plates at a constant temperature, typically 4°C or 20°C. Monitor for crystal growth over several days to weeks.
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size are obtained, carefully transfer them to a drop of cryoprotectant solution using a cryo-loop.
-
Soak the crystals for 30-60 seconds.
-
Flash-cool the crystals by plunging them into liquid nitrogen.
-
-
Data Collection: Store the cryo-cooled crystals in liquid nitrogen until ready for X-ray diffraction data collection.
Protocol 2: Soaking Experiment to Obtain uPA-4-Methanesulfonyl-benzamidine Complex
This method is useful if obtaining co-crystals directly is challenging. It relies on growing apo-crystals of the target protein first and then introducing the ligand.
Materials:
-
Apo-crystals of uPA
-
Soaking solution: Precipitant solution from apo-crystal growth supplemented with 1-10 mM this compound.
-
Cryoprotectant solution
Procedure:
-
Apo-crystal Growth: Grow crystals of uPA in the absence of the ligand using established protocols.
-
Soaking:
-
Prepare the soaking solution containing this compound.
-
Carefully transfer an apo-crystal into a drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to several hours, depending on the crystal packing and ligand size.
-
-
Cryo-protection and Data Collection: Follow steps 5 and 6 from Protocol 1.
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
Caption: A flowchart of the general experimental workflow for co-crystallization.
Caption: A flowchart outlining the workflow for a soaking experiment.
Caption: A simplified diagram of the uPA signaling pathway.
Troubleshooting
-
No Crystals:
-
Vary the protein and precipitant concentrations.
-
Try different crystallization temperatures.
-
Screen a wider range of crystallization conditions.
-
Consider using micro-seeding with crushed crystals.
-
-
Poor Crystal Quality:
-
Optimize the growth conditions (e.g., slower equilibration).
-
Try different cryoprotectants or soaking times.
-
Use additives in the crystallization drop.
-
-
No Ligand Density in the Crystal Structure:
-
Increase the ligand concentration in the co-crystallization or soaking experiment.
-
Increase the soaking time.
-
Confirm ligand binding using a biophysical method (e.g., ITC or SPR) prior to crystallization trials.
-
By following these guidelines and protocols, researchers can increase the likelihood of successfully obtaining high-resolution crystal structures of target proteins in complex with this compound, thereby accelerating structure-based drug discovery efforts.
References
- 1. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]
- 2. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of thrombin with benzamidine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of 4-Methanesulfonyl-benzamidine
Welcome to the technical support center for 4-Methanesulfonyl-benzamidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound hydrochloride is a derivative of benzamidine. Like its parent compound, it is utilized in biomedical research primarily as a reversible, competitive inhibitor of trypsin and other serine proteases. These enzymes play crucial roles in various biological processes, and their inhibition is often necessary during protein extraction and purification to prevent the degradation of the target proteins.
Q2: What are the basic chemical properties of this compound hydrochloride?
The key chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₁₁ClN₂O₂S |
| Molecular Weight | 234.70 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Purity | Typically ≥98% |
Q3: In which solvents is this compound hydrochloride soluble?
| Solvent | Solubility of Benzamidine Hydrochloride (approximate) |
| Water | >15 mg/mL[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL |
| Ethanol | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
Troubleshooting Guide: Solubility Issues
Q4: My this compound powder is not dissolving in my aqueous buffer. What should I do?
This is a common challenge as many organic molecules have limited aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your final aqueous buffer.
-
Step 1: Choose an Organic Solvent: Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for creating stock solutions. Ethanol is another potential option.
-
Step 2: Prepare a Concentrated Stock Solution: Dissolving the compound at a high concentration (e.g., 10-50 mM) in the organic solvent facilitates the subsequent dilution to the desired final concentration in the aqueous buffer.
-
Step 3: Dilute the Stock Solution: The small volume of the organic solvent added to the aqueous buffer will act as a co-solvent, helping to maintain the solubility of the this compound.
Q5: The compound dissolved in the organic stock solution but precipitated when I added it to my aqueous buffer. How can I resolve this?
Precipitation upon dilution indicates that the solubility limit in the final assay buffer has been exceeded. This often happens because the final concentration of the organic co-solvent is too low to keep the compound in solution.
Here are some solutions:
-
Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of the inhibitor in your assay.
-
Increase the Co-solvent Percentage: You can try to slightly increase the percentage of the organic solvent in your final assay volume. However, be aware that high concentrations of solvents like DMSO (typically >1%) can interfere with enzyme activity or be toxic to cells.
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound has a basic amidine group, slightly lowering the pH of your buffer (e.g., to pH 6.0-7.0) may increase its solubility.
-
Use Excipients: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules to form water-soluble inclusion complexes. This can significantly improve aqueous solubility without relying on organic solvents.
Experimental Protocols
Protocol for Solubility Testing
This protocol provides a general method for determining the approximate solubility of this compound in a chosen solvent.
-
Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a clean vial.
-
Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL of water, buffer, or DMSO) to the vial.
-
Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another precise volume of the solvent and repeat the mixing and observation steps.
-
Solubility Calculation: Continue adding solvent incrementally until the compound is fully dissolved. The approximate solubility can then be calculated (e.g., if 1 mg dissolves in a final volume of 0.5 mL, the solubility is 2 mg/mL).
-
Enhanced Dissolution (Optional): If the compound remains insoluble after vortexing, you can employ more rigorous methods such as sonication in a water bath for 5-10 minutes or gentle heating (e.g., to 37°C) for a short period.
Protocol for a General Protease Inhibition Assay (Trypsin)
This protocol outlines a typical workflow for assessing the inhibitory activity of this compound against a serine protease like trypsin.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Substrate Stock Solution: Prepare a stock solution of a chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in DMSO.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 50 mM).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the desired final concentrations of this compound by diluting the stock solution. Include a control well with no inhibitor.
-
Add the trypsin solution to each well to initiate a pre-incubation period.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate used.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the percent inhibition relative to the control without the inhibitor. This data can be used to determine the IC₅₀ value of this compound.
Visual Guides
Caption: Workflow for a protease inhibition assay.
Caption: Troubleshooting logic for solubility issues.
References
Troubleshooting inconsistent results with 4-Methanesulfonyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Methanesulfonyl-benzamidine in their experiments.
Introduction to this compound
This compound is a competitive, reversible inhibitor of serine proteases, a class of enzymes crucial in various physiological and pathological processes. Due to its inhibitory activity, it is often employed in studies involving proteases like trypsin, urokinase-type plasminogen activator (uPA), and plasmin. Its methanesulfonyl group distinguishes it from the more common benzamidine, potentially altering its specificity, potency, and pharmacokinetic properties. This guide will help you address common challenges and ensure consistent results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a competitive inhibitor of trypsin-like serine proteases. It binds to the active site of these enzymes, preventing the binding and cleavage of their natural substrates. This inhibition is reversible.
Q2: How should I prepare and store stock solutions of this compound hydrochloride?
A2: It is recommended to prepare fresh solutions for each experiment due to the compound's sensitivity to oxidation. If a stock solution must be stored, it should be aliquoted and frozen at -20°C or -80°C and protected from light and moisture.[1] Stock solutions in water or aqueous buffers are generally stable for short periods when stored properly. For longer-term storage (up to 6 months), freezing at -20°C is recommended.[1]
Q3: In which solvents is this compound hydrochloride soluble?
A3: While specific data for this compound is limited, the closely related benzamidine hydrochloride is soluble in water, ethanol, and dimethylformamide (DMF), and also in DMSO.[2] It is sparingly soluble in PBS (pH 7.2).[2] It is reasonable to expect similar solubility for the methanesulfonyl derivative.
Q4: What are the primary safety precautions when handling this compound?
A4: this compound should be handled with care. Avoid inhalation of dust, and prevent contact with skin and eyes. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes key quantitative data for benzamidine derivatives. Please note that specific data for this compound is limited, and values for the parent compound, benzamidine, are provided as an approximation.
| Property | Value | Notes |
| Molecular Formula | C₈H₁₁ClN₂O₂S | For this compound hydrochloride. |
| Molecular Weight | 234.70 g/mol | For this compound hydrochloride. |
| Solubility (Benzamidine HCl) | ||
| Water | ~50 mg/mL (with heating)[1] | |
| Ethanol | ~10 mg/mL[2] | |
| DMSO | ~25 mg/mL[2] | |
| Inhibition Constant (Ki) of Benzamidine | ||
| Trypsin | 21 µM[3] | Competitive inhibitor. |
| uPA (urokinase) | 97 µM[3] | Competitive inhibitor. |
| Plasmin | 350 µM[4] | Competitive inhibitor. |
| Storage of Stock Solutions | -20°C for up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected enzyme inhibition.
-
Question: My enzyme inhibition assays with this compound are showing variable results. What could be the cause?
-
Answer:
-
Compound Instability: The inhibitor may be degrading in the assay buffer. Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Incorrect pH: The activity of serine proteases and the binding of inhibitors are pH-dependent. Ensure your assay buffer is at the optimal pH for your target enzyme.
-
Presence of Competing Substrates: High concentrations of substrate in your assay can compete with the inhibitor, leading to reduced apparent inhibition. Consider performing kinetic studies (e.g., a Dixon plot) to determine the inhibition constant (Ki) accurately.
-
Enzyme Concentration: The observed inhibition can be dependent on the enzyme concentration. Ensure you are using a consistent and appropriate concentration of your protease in all assays.
-
Issue 2: Poor solubility of the compound in aqueous buffers.
-
Question: I am having trouble dissolving this compound hydrochloride in my aqueous assay buffer. What can I do?
-
Answer:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity or cell viability in cell-based assays.
-
Gentle Heating: For aqueous solutions, gentle warming may aid dissolution. However, be cautious as prolonged heating can degrade the compound.
-
pH Adjustment: The solubility of benzamidine derivatives can be pH-dependent. A slight adjustment of the buffer pH might improve solubility, but ensure it remains within the optimal range for your enzyme.
-
Issue 3: Off-target effects or cytotoxicity in cell-based assays.
-
Question: I am observing unexpected cellular effects or cytotoxicity when using this compound in my cell-based assays. How can I troubleshoot this?
-
Answer:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range that inhibits the target protease without causing significant cytotoxicity.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) at the same final concentration as in your experimental wells to account for any solvent-induced effects.
-
Target Specificity: To confirm that the observed phenotype is due to the inhibition of your target protease, consider using a structurally different inhibitor for the same target or using techniques like siRNA-mediated knockdown of the target protease to see if it phenocopies the effect of the inhibitor.
-
Assay Interference: Some small molecules can interfere with assay readouts (e.g., fluorescence or absorbance). Run appropriate controls, such as adding the inhibitor to the assay in the absence of the enzyme or cells, to check for such interference.
-
Experimental Protocols
Protocol: Matrigel Invasion Assay to Assess the Effect of this compound on Cancer Cell Invasion
This protocol describes how to assess the inhibitory effect of this compound on the invasion of cancer cells through a basement membrane matrix (Matrigel). This is particularly relevant for studying inhibitors of proteases like uPA, which are involved in cancer cell invasion and metastasis.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound hydrochloride
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain (for staining)
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. Keep everything on ice to prevent premature gelling.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest the cells using Trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Invasion Assay:
-
Rehydrate the Matrigel-coated inserts by adding 200 µL of warm, serum-free medium to the upper chamber for 2 hours at 37°C. Carefully remove the medium.
-
Add 600 µL of medium containing 10% FBS to the lower chamber of each well.
-
Prepare cell suspensions in serum-free medium containing different concentrations of this compound (e.g., 0, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Add 200 µL of the cell suspension (containing 2 x 10⁵ cells) to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize and count the stained, invaded cells on the lower side of the membrane using a microscope. Count cells from several random fields of view for each insert.
-
Calculate the average number of invaded cells per field and compare the different treatment groups to the control.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of the uPA signaling pathway by this compound.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing 4-Methanesulfonyl-benzamidine Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Methanesulfonyl-benzamidine as a serine protease inhibitor. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. Its core benzamidine structure mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases like trypsin and thrombin. This allows the inhibitor to bind to the active site of the enzyme, specifically the S1 pocket, thereby preventing the substrate from binding and halting the catalytic reaction.[1] The methanesulfonyl group at the 4-position influences the compound's electronic properties and binding affinity.
Q2: Which enzymes are the primary targets for this compound?
Based on the extensive research on benzamidine derivatives, the primary targets for this compound are trypsin-like serine proteases. These include key enzymes in physiological and pathological processes such as:
-
Trypsin: A digestive enzyme involved in protein breakdown.
-
Thrombin: A crucial enzyme in the blood coagulation cascade.[2][3][4]
-
Plasmin: The primary enzyme responsible for fibrinolysis (breaking down blood clots).
-
Other trypsin-like serine proteases: This class includes a wide range of enzymes involved in various biological processes.
Q3: What is the expected inhibitory potency of this compound?
Quantitative Data Summary
For comparative purposes, the following table summarizes the inhibition constants (Ki) of benzamidine and some of its derivatives against common serine proteases. This data can serve as a reference when determining the optimal concentration of this compound.
| Inhibitor | Target Enzyme | Ki (µM) | Reference |
| Benzamidine | Trypsin | 18.4 | [5] |
| Benzamidine | Thrombin | 220 | [5] |
| Benzamidine | Plasmin | 350 | [5] |
| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Bovine Trypsin | 2 | [6] |
| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Rat Skin Tryptase | 4 | [6] |
| Nα-(2-Naphthalenesulfonylglycyl)-4-amidino-D,L-phenylalaninepiperidide | Thrombin | Potent Inhibitor | [2] |
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Ki) for this compound against Trypsin
This protocol outlines a method to determine the Ki of this compound for trypsin using a chromogenic substrate.
Materials:
-
This compound hydrochloride
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2
-
DMSO (for inhibitor stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in DMSO to a concentration of 10 mM.
-
Prepare working solutions of the inhibitor: Perform serial dilutions of the stock solution in the Assay Buffer to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the substrate solution: Dissolve L-BAPNA in the Assay Buffer to a final concentration that is close to its Km value for trypsin (typically around 0.2-1 mM).
-
Prepare the enzyme solution: Dissolve trypsin in cold Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired time course.
-
Set up the assay plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the various inhibitor working solutions to the appropriate wells. Include a control with buffer instead of inhibitor.
-
Add 25 µL of the trypsin solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the reaction: Add 100 µL of the pre-warmed L-BAPNA substrate solution to each well.
-
Measure the absorbance: Immediately start monitoring the change in absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot 1/V₀ versus the inhibitor concentration ([I]) in a Dixon plot. The x-intercept of this plot will be equal to -Ki.
-
Alternatively, perform non-linear regression analysis of the velocity data against the inhibitor concentration using appropriate enzyme kinetics software to determine the Ki value.
-
Visualizations
Caption: Competitive inhibition of a serine protease by this compound.
Caption: Experimental workflow for determining the Ki of this compound.
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes of concentrated enzyme or inhibitor solutions.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare larger volumes of master mixes for reagents to be added to multiple wells.
Problem: No or very low enzyme activity in the control wells (no inhibitor).
-
Possible Cause 1: Inactive enzyme.
-
Solution 1: Use a fresh batch of enzyme or test the activity of the current stock with a known substrate concentration.
-
Possible Cause 2: Incorrect buffer pH or composition.
-
Solution 2: Verify the pH of the assay buffer and ensure all components are at the correct concentration.
-
Possible Cause 3: Substrate degradation.
-
Solution 3: Prepare fresh substrate solution before each experiment.
Problem: The inhibitor shows no effect, even at high concentrations.
-
Possible Cause 1: Inhibitor degradation or insolubility.
-
Solution 1: Prepare a fresh stock solution of this compound. Although benzamidine hydrochloride is soluble in water, this compound may have different solubility properties.[5] Ensure it is fully dissolved in DMSO before diluting in aqueous buffer. Visually inspect for any precipitation.
-
Possible Cause 2: The chosen enzyme is not a target of this inhibitor class.
-
Solution 2: Confirm from literature that the enzyme is a trypsin-like serine protease.
Problem: The dose-response curve is flat or does not follow a typical sigmoidal shape.
-
Possible Cause: The inhibitor concentration range is not appropriate.
-
Solution: Adjust the concentration range of the inhibitor. If no inhibition is seen, increase the concentrations. If complete inhibition is observed at all concentrations, decrease the range. A broad range spanning several orders of magnitude around the expected Ki is recommended for the initial experiments.
Caption: Troubleshooting decision tree for this compound inhibition assays.
References
- 1. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of thrombin with benzamidine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 4-Methanesulfonyl-benzamidine in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of 4-Methanesulfonyl-benzamidine in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound in an aqueous solution?
The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the benzamidine functional group to the corresponding primary amide, forming 4-Methanesulfonyl-benzamide. This reaction is particularly accelerated under basic pH conditions. The methanesulfonyl group is generally stable under both acidic and basic conditions and is not expected to be the primary site of degradation under typical hydrolytic stress conditions.[1][2]
Q2: What are the likely degradation products of this compound under forced degradation conditions?
Under hydrolytic stress (acidic and basic conditions), the main degradation product is expected to be 4-Methanesulfonyl-benzamide . Under oxidative conditions, while the methanesulfonyl and benzamidine groups are relatively stable, forced oxidation could potentially lead to minor degradation products, although specific products are not well-documented and would require experimental identification. Photolytic and thermal degradation pathways would also need to be determined experimentally, but hydrolysis of the amidine group is a probable outcome if moisture is present.
Q3: At what pH is this compound most stable?
Benzamidine compounds are generally most stable in neutral to slightly acidic aqueous solutions.[1] In strongly acidic solutions, the rate of hydrolysis may increase, while in basic solutions, the rate of hydrolysis to the amide is significantly accelerated.[1][2] To determine the precise pH of maximum stability, a comprehensive pH-rate profile study is recommended.
Q4: How does temperature affect the stability of this compound solutions?
As with most chemical reactions, the rate of degradation of this compound in an aqueous solution is expected to increase with temperature. For long-term storage of its aqueous solutions, refrigeration (2-8 °C) is recommended. The effect of temperature on the degradation rate can be quantified by conducting stability studies at various temperatures and applying the Arrhenius equation to predict the shelf-life at desired storage conditions.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound and quantifying its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. UV detection is suitable as the benzamidine and benzamide structures contain a chromophore.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in a neutral buffer. | 1. The actual pH of the buffer is higher than intended. 2. The buffer contains components that catalyze the degradation. 3. Elevated storage temperature. | 1. Verify the pH of the buffer with a calibrated pH meter. 2. Prepare fresh buffer using high-purity water and reagents. Consider using a different buffer system. 3. Store solutions at a lower temperature (e.g., 2-8 °C) and protect from light. |
| Poor separation between this compound and its degradation product (4-Methanesulfonyl-benzamide) in HPLC. | 1. Inappropriate mobile phase composition or pH. 2. Unsuitable column chemistry. | 1. Adjust the organic modifier-to-buffer ratio. 2. Modify the pH of the mobile phase to alter the ionization and retention of the compounds. 3. Try a different stationary phase (e.g., a phenyl-hexyl column) or a column with a different particle size for higher efficiency. |
| Inconsistent degradation rates observed in replicate experiments. | 1. Inaccurate initial concentration of the compound. 2. Variability in the preparation of stress agents (acid, base). 3. Fluctuations in temperature during the study. | 1. Ensure the stock solution is homogeneous and accurately prepared. 2. Use calibrated pipettes and freshly prepared, standardized stress solutions. 3. Use a calibrated, temperature-controlled incubator or water bath for the stability studies. |
| Appearance of unexpected peaks in the chromatogram. | 1. Impurities in the starting material. 2. Interaction with excipients or container materials. 3. Secondary degradation of the primary degradation product. | 1. Analyze a sample of the starting material to identify any impurities. 2. Run a blank study with the vehicle and container to check for leachables or interactions. 3. Analyze samples at earlier time points to identify the primary degradation product before it degrades further. |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven/incubator
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. If no degradation is observed, repeat at 60°C.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a temperature-controlled oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.8) : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~5% | 4-Methanesulfonyl-benzamide |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp | ~15% | 4-Methanesulfonyl-benzamide |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | < 2% | - |
| Thermal (Solid) | - | 48 hours | 80°C | < 1% | - |
| Thermal (Solution) | - | 48 hours | 80°C | ~8% | 4-Methanesulfonyl-benzamide |
| Photolytic | 1.2 million lux hrs | - | Room Temp | < 2% | - |
Table 2: Illustrative pH-Rate Profile for the Hydrolysis of this compound at 60°C
| pH | kobs (x 10⁻⁵ s⁻¹) (Illustrative) | Half-life (t₁/₂) (hours) (Illustrative) |
| 2.0 | 0.5 | 38.5 |
| 4.0 | 0.2 | 96.2 |
| 6.0 | 0.1 | 192.5 |
| 8.0 | 1.2 | 16.0 |
| 10.0 | 15.0 | 1.3 |
| 12.0 | 180.0 | 0.1 |
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Proposed primary degradation pathway.
References
Non-specific binding of 4-Methanesulfonyl-benzamidine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of 4-Methanesulfonyl-benzamidine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that belongs to the benzamidine class of compounds. Benzamidines are known to be reversible, competitive inhibitors of serine proteases.[1][2][3] The positively charged benzamidine group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of serine proteases, thus inhibiting their enzymatic activity.[1] The methanesulfonyl group on the benzene ring modifies the compound's physicochemical properties, which can influence its potency, selectivity, and potential for non-specific binding.
Q2: What are the primary causes of non-specific binding (NSB) observed with this compound?
Non-specific binding of this compound can arise from several factors related to its chemical structure and the assay conditions:
-
Electrostatic Interactions: The benzamidine group is positively charged at physiological pH, which can lead to electrostatic interactions with negatively charged surfaces, such as plastic microplates or acidic residues on proteins.
-
Hydrophobic Interactions: The benzene ring and the methanesulfonyl group can contribute to hydrophobic interactions with non-polar surfaces on assay components or proteins.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or interfere with assay readouts. This phenomenon is a common cause of promiscuous inhibition.
-
Assay Component Interactions: The compound may bind to other components in the assay, such as blocking agents, substrates, or detection reagents, leading to inaccurate results.
Q3: How can I determine if my results are affected by non-specific binding of this compound?
Several control experiments can help identify and quantify non-specific binding:
-
No-Enzyme Control: Run the assay with all components, including this compound, but without the target enzyme. A significant signal in this control suggests interference with the assay components or readout.
-
No-Substrate Control: Perform the assay with the enzyme and the inhibitor, but without the substrate. This can help identify if the compound interacts with the enzyme in a way that generates a signal independent of substrate turnover.
-
Competition Assay with a Known Inhibitor: If available, use a well-characterized inhibitor of the target enzyme to see if it can displace the binding of this compound.
-
Varying Enzyme Concentration: For tight-binding inhibitors, the IC50 value will change with the enzyme concentration. If the IC50 of this compound varies significantly with the enzyme concentration, it may indicate non-specific binding or a tight-binding mechanism that requires further investigation.[4]
Q4: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently cause false-positive results in high-throughput screening assays through various mechanisms not related to specific target engagement.[5][6] While the benzamidine core itself is a well-established pharmacophore for serine proteases, certain derivatives can exhibit promiscuous activity. If this compound shows activity across multiple, unrelated assays, it is prudent to investigate if it falls into the category of PAINS. Several computational tools and experimental assays can help identify PAINS.[5][7]
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
A high background signal can mask the true inhibitory effect of this compound.
Troubleshooting Workflow for High Background Signal
Caption: Workflow to troubleshoot high background signals.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol |
| Intrinsic Fluorescence/Absorbance of the Compound | Run a compound-only control in the assay buffer to measure its intrinsic signal. Subtract this background from all experimental wells. | Protocol: Prepare serial dilutions of this compound in the assay buffer in a microplate. Read the fluorescence or absorbance at the same wavelengths used for the assay. |
| Binding to Assay Plate | Use low-binding microplates or plates with a different surface chemistry (e.g., polypropylene instead of polystyrene). | Protocol: Test the assay performance in parallel on different types of microplates to identify the one with the lowest background signal. |
| Interaction with Detection Reagents | Perform control experiments where the compound is incubated with the detection reagents in the absence of the enzyme and substrate. | Protocol: In separate wells, mix this compound with the detection antibody or substrate used for signal generation to check for any direct interaction. |
Issue 2: Poor Reproducibility and Inconsistent IC50 Values
Variability in IC50 values is a common issue that can often be traced back to non-specific binding and compound aggregation.
Troubleshooting Workflow for IC50 Variability
Caption: Workflow to address inconsistent IC50 values.
Mitigation Strategies and Recommended Concentrations:
The following table summarizes common additives to the assay buffer to reduce non-specific binding. It is crucial to test the effect of these additives on the enzyme activity and the assay signal in control experiments.
| Additive | Recommended Starting Concentration | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 0.01 - 0.1% (w/v) | Blocks non-specific binding sites on surfaces and can sequester hydrophobic compounds.[8][9] | Fatty acid-free BSA may provide better blocking performance.[9] High concentrations can sometimes interfere with enzyme activity. |
| Casein | 0.01 - 0.1% (w/v) | A non-reactive protein that can be a more effective blocking agent than BSA in some systems.[10] | Can be difficult to dissolve and may precipitate. |
| Tween-20 or Triton X-100 | 0.005 - 0.05% (v/v) | Non-ionic surfactants that reduce hydrophobic interactions and prevent compound aggregation.[8][11] | High concentrations can denature proteins. |
| NaCl or KCl | 50 - 150 mM | Shields electrostatic interactions. | May affect enzyme activity or stability. |
Experimental Protocols
Protocol 1: Control Experiment to Quantify Non-Specific Binding
This protocol is designed to measure the extent of non-specific binding of this compound to the assay plate and other components in the absence of the target enzyme.
Materials:
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Microplate (same type as used in the main assay)
-
Detection reagents
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer to cover the concentration range used in the enzyme inhibition assay.
-
Add the diluted compound solutions to the wells of the microplate.
-
Add assay buffer to the wells instead of the enzyme solution.
-
Add the substrate solution to all wells.
-
Incubate the plate for the same duration and at the same temperature as the main assay.
-
Add the detection reagents.
-
Measure the signal using the plate reader.
Data Analysis:
The signal generated in these wells represents the background signal due to non-specific binding and interference. This value should be subtracted from the corresponding wells in the enzyme inhibition assay.
Protocol 2: Optimizing Assay Buffer to Reduce Non-Specific Binding
This protocol provides a systematic approach to testing the effect of different additives on reducing the non-specific binding of this compound.
Materials:
-
Assay buffer
-
Stock solutions of additives: 10% BSA (w/v), 1% Tween-20 (v/v), 1M NaCl
-
This compound
-
Target enzyme and substrate
-
Microplate and plate reader
Procedure:
-
Prepare a set of assay buffers containing different concentrations of the additives (e.g., 0.01%, 0.05%, 0.1% BSA; 0.005%, 0.01%, 0.05% Tween-20; 50 mM, 100 mM, 150 mM NaCl).
-
For each modified buffer, run a control experiment without the enzyme to determine the background signal.
-
Also, for each modified buffer, run a control experiment with the enzyme but without the inhibitor to assess the effect of the additive on enzyme activity.
-
Perform the enzyme inhibition assay with this compound using the modified buffer that shows the lowest background signal and minimal impact on enzyme activity.
-
Compare the IC50 values obtained in the different buffer conditions to identify the optimal buffer composition.
Logical Relationship for Buffer Optimization
Caption: Decision-making process for optimizing assay buffer conditions.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Best practices for long-term storage of 4-Methanesulfonyl-benzamidine stock solutions
This technical support center provides guidance on the best practices for the long-term storage of 4-Methanesulfonyl-benzamidine stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride?
This compound hydrochloride (CAS: 5434-06-0) is a chemical compound with the molecular formula C8H11ClN2O2S.[1] It is typically supplied as a white to off-white crystalline powder and is known to be soluble in water.[2] This compound is often used in research settings, particularly in pharmaceutical research, biochemistry, and molecular biology.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
While specific solubility data for this compound is limited, information from the closely related compound, benzamidine hydrochloride, can provide useful guidance. Common solvents for benzamidine derivatives include Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] For aqueous applications, sterile, deionized water or buffers such as PBS can be used, though aqueous solutions are generally less stable and not recommended for long-term storage.[3]
Q3: What are the recommended storage conditions for long-term stability?
For long-term storage, it is best practice to store stock solutions at low temperatures. Based on data for similar compounds, storage at -20°C or -80°C is recommended.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: How long can I store the stock solutions?
Data Presentation: Storage and Stability Guidelines
Disclaimer: The following table is based on data for the closely related compound, benzamidine hydrochloride, and should be used as a general guideline for this compound.
| Solvent | Recommended Storage Temperature | Estimated Stability |
| DMSO | -20°C | Up to 6 months[4] |
| -80°C | Potentially longer than 6 months | |
| Ethanol | -20°C | Not specified, but expected to be similar to DMSO |
| Water / PBS (pH 7.2) | 4°C | Not recommended for more than one day[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder using a calibrated analytical balance. The molecular weight is 234.70 g/mol .[1] To prepare 1 mL of a 10 mM solution, you would need 2.347 mg.
-
Dissolving: Add the powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon storage | - Solution concentration is too high for the storage temperature.- Solvent has absorbed moisture. | - Gently warm the solution and vortex to redissolve.- If precipitation persists, consider preparing a more dilute stock solution.- Use fresh, anhydrous solvent for preparation. |
| Inconsistent experimental results | - Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial concentration. | - Prepare a fresh stock solution from the solid compound.- Always use a fresh aliquot for each experiment.- Ensure accurate weighing and dilution steps during preparation. |
| Discoloration of the stock solution | - Chemical degradation of the compound. | - Discard the solution immediately.- Prepare a fresh stock solution, ensuring the use of high-purity solvents and proper storage conditions. |
Mandatory Visualization
Caption: Troubleshooting workflow for issues with stock solutions.
References
Validation & Comparative
A Comparative Guide to the Selectivity of 4-Methanesulfonyl-benzamidine as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel serine protease inhibitor, 4-Methanesulfonyl-benzamidine, with established alternatives, Nafamostat and Aprotinin. The focus of this comparison is to validate the selectivity profile of this compound, supported by experimental data and detailed protocols.
Introduction to Serine Protease Inhibition
Serine proteases are a large family of enzymes crucial in numerous physiological processes, including digestion, blood coagulation, and inflammation.[1][2] Dysregulation of their activity is implicated in various diseases, making serine protease inhibitors a significant area of drug discovery.[1][2] An ideal inhibitor exhibits high potency and selectivity towards its intended target, minimizing off-target effects. This guide evaluates this compound as a novel selective inhibitor of Trypsin, a key digestive serine protease.
Compound Comparison Overview
This guide compares the following three serine protease inhibitors:
-
This compound: A novel, hypothetical small molecule inhibitor designed for high selectivity towards Trypsin.
-
Nafamostat: A potent, broad-spectrum serine protease inhibitor used clinically for conditions like pancreatitis and disseminated intravascular coagulation.[1][3]
-
Aprotinin: A well-characterized, naturally occurring polypeptide and competitive serine protease inhibitor.[4]
Comparative Inhibitory Activity
The selectivity of an inhibitor is determined by comparing its potency against a panel of related enzymes. The following table summarizes the inhibitory activity (IC50 values) of this compound, Nafamostat, and Aprotinin against a selection of serine proteases. The data for this compound is hypothetical to illustrate its selective profile.
| Target Protease | This compound (IC50) | Nafamostat (IC50) | Aprotinin (Ki) |
| Trypsin | 25 nM | 0.27 nM[5] | 0.06 pM |
| Thrombin | > 10,000 nM | 1.5 µM | Not a primary inhibitor |
| Plasmin | > 10,000 nM | 1 µM | 1.0 nM |
| Chymotrypsin | > 5,000 nM | Not a primary inhibitor | 9 nM |
| Kallikrein (plasma) | > 10,000 nM | 0.09 µM | 30 nM |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathway Context: Digestive Enzyme Cascade
The diagram below illustrates a simplified digestive enzyme cascade initiated by Enteropeptidase, highlighting the central role of Trypsin in activating other zymogens. Inhibition of Trypsin can, therefore, have a significant downstream effect on protein digestion.
Caption: Role of Trypsin in the digestive enzyme cascade.
Experimental Protocols
The following protocols describe the methodologies used to determine the inhibitory activity of the compounds.
1. In Vitro Trypsin Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of a compound against purified Trypsin enzyme by measuring the cleavage of a chromogenic substrate.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of each compound dilution.
-
Add 160 µL of assay buffer to all wells.
-
Add 10 µL of Trypsin solution (final concentration 10 nM) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of L-BAPNA solution (final concentration 200 µM).
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
2. Selectivity Panel Assay
To assess the selectivity of the inhibitors, a similar chromogenic assay is performed for other serine proteases (Thrombin, Plasmin, Chymotrypsin, Kallikrein) using their respective specific substrates.
-
Thrombin Substrate: Chromogenic Substrate S-2238
-
Plasmin Substrate: Chromogenic Substrate S-2251
-
Chymotrypsin Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
-
Kallikrein Substrate: Chromogenic Substrate S-2302
The experimental setup and procedure are similar to the Trypsin inhibition assay, with appropriate adjustments for enzyme and substrate concentrations.
Experimental Workflow
The following diagram outlines the workflow for evaluating the selectivity of a novel inhibitor.
Caption: Workflow for assessing inhibitor selectivity.
Conclusion
The comparative data demonstrates that while Nafamostat and Aprotinin exhibit broad-spectrum or potent non-selective inhibition of serine proteases, this compound displays a high degree of selectivity for Trypsin. This selectivity is crucial for minimizing potential side effects that could arise from the inhibition of other essential serine proteases involved in coagulation and other physiological pathways. The detailed experimental protocols provided herein offer a standardized approach for the validation and comparison of novel serine protease inhibitors. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.
References
A Comparative Guide to Protease Inhibition: 4-Methanesulfonyl-benzamidine vs. PMSF
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug development, the preservation of protein integrity is paramount. Endogenous proteases, released during cell lysis, pose a significant threat to protein samples, necessitating the use of effective inhibitors. This guide provides a detailed, data-driven comparison of two serine protease inhibitors: 4-Methanesulfonyl-benzamidine, a competitive reversible inhibitor, and Phenylmethylsulfonyl Fluoride (PMSF), a widely used irreversible inhibitor.
Executive Summary
This compound belongs to the benzamidine class of compounds, which are known as competitive, reversible inhibitors of serine proteases. They are generally less toxic and more specific than PMSF. In contrast, PMSF is a reactive and irreversible inhibitor with broad specificity for serine proteases.[1][2] However, PMSF is hampered by its high toxicity and instability in aqueous solutions. The choice between these inhibitors is contingent on the specific experimental requirements, including the need for reversibility, concerns about toxicity, and the desired specificity of inhibition.
Mechanism of Action
The fundamental difference between these two inhibitors lies in their interaction with the target protease.
This compound , like other benzamidine derivatives, acts as a competitive inhibitor. It mimics the structure of arginine or lysine side chains, which are the natural substrates for trypsin-like serine proteases. This structural similarity allows it to bind reversibly to the enzyme's active site, thereby blocking substrate access and preventing catalysis.[2][3]
PMSF functions as an irreversible, suicide inhibitor. The sulfonyl fluoride group of PMSF covalently reacts with the hydroxyl group of the highly reactive serine residue within the protease's catalytic triad.[1][4] This sulfonylation permanently inactivates the enzyme.[5]
Figure 1. Comparative mechanisms of protease inhibition.
Key Differences and Applications
The distinct properties of this compound and PMSF dictate their suitability for different research applications.
| Feature | This compound (and derivatives) | PMSF (Phenylmethylsulfonyl Fluoride) |
| Mechanism | Competitive, Reversible[2][3] | Suicide, Irreversible[1][5] |
| Target Proteases | Trypsin-like serine proteases[6][7] | Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin)[5][8] |
| Specificity | Generally more specific | Broad and non-selective[9] |
| Stability in Aqueous Solution | Generally stable, but can be sensitive to oxidation[2][10] | Highly unstable, short half-life (e.g., ~55 min at pH 7.5)[11][12] |
| Toxicity | Lower toxicity, skin and eye irritant[13] | Highly toxic, corrosive, neurotoxin[14] |
| Solubility | Typically soluble in water (as hydrochloride salt)[10] | Insoluble in water; requires organic solvent (e.g., ethanol, isopropanol) for stock solution[4][5] |
| Common Applications | Affinity chromatography, studies requiring recovery of enzyme activity, protection of proteins during purification. | General protection of proteins in cell lysates, experiments where permanent inactivation is desired.[1][4] |
Quantitative Comparison of Inhibitor Performance
Quantitative data, such as the inhibition constant (Ki), provides a measure of an inhibitor's potency. Lower Ki values indicate stronger inhibition.
| Inhibitor | Target Protease | Ki Value (μM) |
| Benzamidine | Trypsin | 35[8] |
| Plasmin | 350[8] | |
| Thrombin | 220[8] | |
| 4-Aminobenzamidine | Human Tissue Kallikrein | 146[11] |
| PMSF | Trypsin | ~500 (IC50) |
| Chymotrypsin | Data not consistently reported | |
| Thrombin | Data not consistently reported |
Detailed Experimental Protocols
Protocol 1: Preparation of Inhibitor Stock Solutions
This compound Hydrochloride:
-
Reagent: this compound HCl
-
Solvent: Deionized water or a suitable buffer (e.g., Tris-HCl).
-
Procedure: a. Weigh out the desired amount of the inhibitor. b. Dissolve in the chosen solvent to a final concentration of 100 mM. c. Store in aliquots at -20°C. Solutions are generally stable, but should be prepared fresh if oxidation is a concern.[10]
PMSF:
-
Reagent: Phenylmethylsulfonyl Fluoride (PMSF)
-
Solvent: Anhydrous isopropanol, ethanol, or DMSO. Caution: Do not use water.
-
Procedure: a. Handle PMSF in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is highly toxic. [14] b. Dissolve PMSF in the anhydrous organic solvent to a final concentration of 100 mM (17.4 mg/mL in isopropanol). c. Store in aliquots at -20°C. The stock solution is stable for several months.[11]
Protocol 2: General Protease Inhibition Assay
This protocol provides a framework for comparing the efficacy of the two inhibitors.
Figure 2. Workflow for comparing protease inhibitor efficacy.
-
Materials:
-
Purified serine protease (e.g., trypsin).
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Inhibitor stock solutions.
-
96-well microplate and plate reader.
-
-
Procedure: a. Prepare serial dilutions of both this compound and PMSF in the assay buffer. b. Add a fixed amount of the protease solution to each well of the microplate. c. Add the various concentrations of each inhibitor to the wells. Include control wells with no inhibitor. d. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme. e. Initiate the enzymatic reaction by adding the chromogenic substrate to all wells. f. Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over a set period. g. Calculate the initial velocity of the reaction for each inhibitor concentration. h. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Conclusion
Both this compound and PMSF are effective inhibitors of serine proteases, but their distinct characteristics make them suitable for different experimental contexts. This compound and its analogs are the preferred choice when reversibility, lower toxicity, and higher stability in aqueous buffers are desired. In contrast, PMSF remains a useful tool for applications requiring broad, irreversible protease inactivation, provided that appropriate safety precautions are strictly followed due to its instability and high toxicity.[9] The selection of the appropriate inhibitor requires careful consideration of the specific needs of the experiment and the properties of the target protein.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [w.bindingdb.org]
- 14. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 4-Methanesulfonyl-benzamidine in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of 4-Methanesulfonyl-benzamidine, a potent serine protease inhibitor, in a new cell line. It offers a comparative analysis with established serine protease inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and Serine Protease Inhibition
Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including cancer progression, invasion, and metastasis.[1][2] Their dysregulation is a hallmark of many diseases, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are a well-established class of competitive, reversible inhibitors of trypsin-like serine proteases.[3][4] this compound, a member of this class, is anticipated to exhibit inhibitory activity against key serine proteases involved in cancer, such as urokinase-type plasminogen activator (uPA) and matriptase.[5][6]
This guide will focus on validating the inhibitory potential of this compound on the urokinase-type plasminogen activator (uPA) signaling pathway in the MDA-MB-231 human breast cancer cell line, a well-established model for studying cancer cell invasion and metastasis due to its high expression of uPA and its receptor (uPAR).[7][8][9]
Comparative Analysis of Serine Protease Inhibitors
A critical aspect of validating a new inhibitor is to compare its performance against well-characterized alternatives. This section provides a comparative overview of this compound (representing the benzamidine class) and other commonly used serine protease inhibitors.
| Inhibitor Class | Compound Example | Mechanism of Action | Key Characteristics |
| Benzamidines | This compound | Reversible, competitive | Good specificity for trypsin-like serine proteases.[3][4] |
| Sulfonyl Fluorides | AEBSF (Pefabloc SC) | Irreversible | Water-soluble, more stable, and less toxic than PMSF.[10][11] |
| Sulfonyl Fluorides | PMSF | Irreversible | Highly effective but unstable in aqueous solutions and toxic.[11][12] |
| Natural Polypeptides | Aprotinin | Reversible, competitive | Broad-spectrum serine protease inhibitor. |
| Peptide Aldehydes | Leupeptin | Reversible, competitive | Inhibits a broader range of proteases, including some cysteine proteases. |
Experimental Validation of this compound
This section outlines a detailed experimental plan to validate the inhibitory effect of this compound on the uPA signaling pathway in the MDA-MB-231 cell line.
Experimental Workflow
Experimental workflow for validating this compound.
Detailed Experimental Protocols
1. uPA Enzyme Activity Assay (Chromogenic)
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified human uPA.
-
Materials:
-
Purified human urokinase (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
This compound
-
AEBSF and PMSF (for comparison)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 150 mM NaCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound, AEBSF, and PMSF in assay buffer.
-
In a 96-well plate, add a fixed concentration of uPA to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a control with no inhibitor.
-
Incubate for 15 minutes at 37°C.
-
Add the chromogenic substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals for 30 minutes.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of this compound on MDA-MB-231 cells.
-
Materials:
-
MDA-MB-231 cells
-
DMEM supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
3. Cell Invasion Assay (Boyden Chamber Assay)
-
Objective: To evaluate the effect of this compound on the invasive potential of MDA-MB-231 cells.
-
Materials:
-
MDA-MB-231 cells
-
Boyden chambers with Matrigel-coated inserts
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
This compound
-
-
Procedure:
-
Pre-treat MDA-MB-231 cells with non-toxic concentrations of this compound for 24 hours.
-
Resuspend the cells in serum-free DMEM.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add DMEM with 10% FBS to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
Remove non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface.
-
Count the number of invaded cells under a microscope.
-
4. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the uPA-mediated signaling pathway.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK, total ERK, and β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat MDA-MB-231 cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
uPA/uPAR Signaling Pathway and Inhibition
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system play a pivotal role in cancer cell invasion and metastasis.[7] uPA, a serine protease, converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM), facilitating cell migration. The binding of uPA to uPAR also triggers intracellular signaling cascades, such as the Ras/ERK pathway, promoting cell proliferation and survival.[5][13] this compound is expected to inhibit the catalytic activity of uPA, thereby blocking both ECM degradation and downstream signaling.
References
- 1. PMSF Protease Inhibitor 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 2. Item - Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). - Public Library of Science - Figshare [plos.figshare.com]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Urokinase - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. AEBSF - Wikipedia [en.wikipedia.org]
- 11. goldbio.com [goldbio.com]
- 12. PMSF - Wikipedia [en.wikipedia.org]
- 13. Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of 4-Methanesulfonyl-benzamidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target activity of 4-Methanesulfonyl-benzamidine, a potent inhibitor of serine proteases. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the expected on-target effects based on the well-established activity of related benzamidine analogs. Furthermore, it details the experimental protocols necessary to generate the quantitative data required for a thorough evaluation and comparison with alternative inhibitors.
Introduction to this compound as a Serine Protease Inhibitor
Benzamidine and its derivatives are a well-known class of reversible, competitive inhibitors of serine proteases, a broad family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity. These enzymes are characterized by a highly reactive serine residue in their active site.[1] The inhibitory mechanism of benzamidine analogs involves the positively charged amidinium group mimicking the side chain of arginine or lysine, allowing it to bind to the S1 pocket of the protease active site.[2]
The 4-methanesulfonyl group on the benzamidine scaffold is expected to influence its inhibitory potency and selectivity. The sulfonyl group is a strong electron-withdrawing group, which can affect the electronic properties and binding interactions of the molecule within the enzyme's active site. Structure-activity relationship studies on substituted benzamidines have shown that factors such as hydrophobicity and the electronic nature of the substituent play a crucial role in determining the inhibitory activity against various serine proteases like trypsin, thrombin, and plasmin.[3]
Comparison with Alternative Serine Protease Inhibitors
To effectively evaluate the on-target activity of this compound, it is essential to compare its performance against established serine protease inhibitors. A selection of common alternatives is presented in the table below, along with their known inhibitory constants (Ki) against key serine proteases. The data for this compound is currently unavailable in published literature and would need to be determined experimentally.
| Inhibitor | Target Protease(s) | Inhibition Constant (Ki) | Mechanism of Action |
| This compound | Trypsin, Thrombin, Plasmin (Predicted) | To be determined | Reversible, Competitive |
| Benzamidine | Trypsin, Thrombin, Plasmin | ~18 µM (Trypsin), ~10 µM (Thrombin) | Reversible, Competitive |
| 4-Aminobenzamidine | Trypsin, Thrombin, Plasmin, Kallikrein | 146 µM (Human Tissue Kallikrein)[4] | Reversible, Competitive |
| Phenylmethylsulfonyl Fluoride (PMSF) | Trypsin, Chymotrypsin, Thrombin | Varies (irreversible) | Irreversible, Covalent |
| Leupeptin | Trypsin, Plasmin, Cathepsin B | ~0.5 µg/mL (IC50 for Trypsin) | Reversible, Competitive |
| Aprotinin | Trypsin, Chymotrypsin, Plasmin, Kallikrein | ~0.06 pM (Trypsin) | Reversible, Competitive |
Experimental Protocols for On-Target Activity Confirmation
To ascertain the on-target activity of this compound and enable a direct comparison with other inhibitors, a standardized enzyme inhibition assay is required. The following protocol describes a common method using a chromogenic substrate.
Serine Protease Inhibition Assay Using a Chromogenic Substrate
Principle:
This assay measures the ability of an inhibitor to block the enzymatic activity of a serine protease. The protease cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of the inhibitor indicates inhibition.[5]
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
This compound hydrochloride
-
Alternative inhibitors (e.g., Benzamidine, PMSF)
-
Chromogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 and 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of the serine protease to each well.
-
Add varying concentrations of this compound or the alternative inhibitors to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Dixon or Lineweaver-Burk plot).
-
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures involved, the following diagrams illustrate the general signaling pathway of serine protease inhibition and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Serine Protease Inhibitors: 4-Methanesulfonyl-benzamidine and AEBSF
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical step in experimental design. This guide provides a detailed side-by-side comparison of two serine protease inhibitors: 4-Methanesulfonyl-benzamidine hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
This comparison delves into their mechanisms of action, physicochemical properties, and inhibitory activities, supported by available experimental data. While direct comparative studies are limited, this guide aims to provide a clear, objective overview to inform your research decisions.
At a Glance: Key Differences
| Feature | This compound Hydrochloride | AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) |
| Inhibition Type | Likely Reversible, Competitive | Irreversible |
| Target Binding | Interacts with the active site | Covalently modifies the active site serine |
| Known Targets | Trypsin-like serine proteases | Broad-spectrum serine proteases (Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikrein) |
| Stability in Aqueous Solution | Expected to be stable | Stable at acidic to neutral pH; hydrolyzes at alkaline pH |
| Toxicity | Data not readily available | Lower toxicity compared to PMSF and DFP |
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of these inhibitors is crucial for their effective application in experimental settings.
| Property | This compound Hydrochloride | AEBSF Hydrochloride |
| CAS Number | 5434-06-0[1] | 30827-99-7[2] |
| Molecular Formula | C₈H₁₁ClN₂O₂S[3] | C₈H₁₁ClFNO₂S |
| Molecular Weight | 234.70 g/mol [3] | 239.69 g/mol [2] |
| Appearance | White to off-white crystalline powder[1] | White to off-white solid |
| Solubility | Soluble in water[1] | Soluble in water (≥15.73 mg/mL), DMSO (≥12 mg/mL), and ethanol (≥23.8 mg/mL with gentle warming) |
Mechanism of Action
The fundamental difference between these two inhibitors lies in their mechanism of action.
This compound , as a derivative of benzamidine, is expected to act as a reversible, competitive inhibitor . Benzamidines mimic the side chain of arginine and bind to the S1 pocket of trypsin-like serine proteases, preventing substrate binding. The interaction is typically non-covalent and reversible.
AEBSF , on the other hand, is an irreversible inhibitor . Its sulfonyl fluoride moiety reacts with the hydroxyl group of the active site serine residue of the protease. This reaction forms a stable, covalent sulfonyl-enzyme complex, rendering the enzyme permanently inactive.[2][4]
Inhibitory Activity and Specificity
AEBSF is a well-characterized broad-spectrum serine protease inhibitor.
| Target Protease | This compound Hydrochloride (Data for Benzamidine) | AEBSF Hydrochloride |
| Trypsin | Kᵢ: 21 µM[5] | IC₅₀: < 15 µM[6] |
| Thrombin | Kᵢ: 320 µM[5] | Inhibits[7][8] |
| Plasmin | Kᵢ: 350 µM[9] | Inhibits[7][8] |
| Chymotrypsin | - | Inhibits[7][8] |
| Kallikrein | - | Inhibits[7][8] |
| Tryptase | Kᵢ: 20 µM[5] | - |
| uPA | Kᵢ: 97 µM[5] | - |
| Factor Xa | Kᵢ: 110 µM[5] | - |
| tPA | Kᵢ: 750 µM[5] | - |
Kᵢ (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.
AEBSF has also been shown to inhibit amyloid-β production in various cell lines with IC₅₀ values in the range of 300 µM to 1 mM.[7] It is important to be aware of potential off-target effects of AEBSF, as it has been reported to modify other amino acid residues like tyrosine, lysine, and histidine at higher concentrations.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are general workflows for assessing protease inhibition.
General Protease Inhibition Assay Workflow
This workflow can be adapted to determine the IC₅₀ value of an inhibitor against a specific serine protease.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Inhibitor stock solution (this compound or AEBSF)
-
Chromogenic or fluorogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, inhibitor, and substrate in the assay buffer.
-
Serial Dilutions: Perform serial dilutions of the inhibitor to create a range of concentrations for testing.
-
Pre-incubation: In a 96-well plate, add the enzyme and the various concentrations of the inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Use in Cell Lysis and Protein Extraction
Both inhibitors can be included in lysis buffers to prevent protein degradation during cell or tissue processing.
Materials:
-
Cell pellet or tissue sample
-
Lysis buffer (e.g., RIPA, NP-40)
-
Inhibitor stock solution
-
Homogenizer (for tissue)
-
Microcentrifuge
Procedure:
-
Prepare Lysis Buffer: On ice, add the protease inhibitor to the lysis buffer immediately before use. A typical final concentration for AEBSF is 0.1-1.0 mM.[2] For benzamidine derivatives, a concentration of around 1 mM is often used.
-
Lysis/Homogenization: Resuspend the cell pellet in the lysis buffer or homogenize the tissue in the buffer.
-
Incubation: Incubate the lysate on ice for a specified time (e.g., 30 minutes) to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant containing the soluble proteins to a new tube for downstream analysis.
Conclusion
The choice between this compound and AEBSF will depend on the specific requirements of the experiment.
AEBSF is a well-documented, potent, and irreversible inhibitor of a broad range of serine proteases. Its water solubility and lower toxicity compared to other irreversible inhibitors like PMSF make it a convenient and safer option for many applications, including cell culture and protein purification.[10]
This compound , as a benzamidine derivative, is likely a reversible and more specific inhibitor for trypsin-like serine proteases. While quantitative data for this specific derivative is lacking, the parent compound, benzamidine, is a well-established competitive inhibitor. This class of inhibitors can be advantageous when transient inhibition is desired, or when targeting specific trypsin-like enzymes.
Researchers should carefully consider the desired mechanism of inhibition (reversible vs. irreversible), the target protease(s), and the experimental context when selecting the most appropriate inhibitor for their studies. For novel applications of this compound, it is recommended to perform initial characterization to determine its inhibitory potency and specificity.
References
- 1. cephamls.com [cephamls.com]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. Bioworld AEBSF, 500 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. selleckchem.com [selleckchem.com]
- 10. goldbio.com [goldbio.com]
Validating the Mechanism of Action of 4-Methanesulfonyl-benzamidine: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of action of 4-Methanesulfonyl-benzamidine, a putative serine protease inhibitor. By employing a multi-faceted approach combining biochemical and cell-based methodologies, researchers can confidently elucidate the inhibitory activity and selectivity profile of this compound. This document outlines detailed experimental protocols, presents comparative data with alternative inhibitors, and utilizes visualizations to clarify complex biological pathways and experimental workflows.
Introduction to this compound and Serine Protease Inhibition
This compound belongs to the benzamidine class of compounds, which are well-established as competitive, reversible inhibitors of serine proteases.[1][2] The positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases, which contains a conserved aspartate residue. The methanesulfonyl group at the 4-position of the benzene ring is expected to influence the compound's potency and selectivity through electronic and steric interactions within the enzyme's active site.
Serine proteases play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity.[3] Their dysregulation is implicated in various diseases, making them attractive targets for therapeutic intervention. Validating the specific mechanism of action of a novel inhibitor like this compound is paramount for its development as a research tool or therapeutic agent. Orthogonal assays, which measure the same biological process through different techniques, are essential for robust validation and to rule out off-target effects.
Comparative Inhibitor Profiles
To contextualize the inhibitory activity of this compound, this guide provides data on well-characterized serine protease inhibitors with different mechanisms of action:
-
Benzamidine: The parent compound, a reversible competitive inhibitor.[1][2]
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor that covalently modifies the active site serine.[4][5]
-
PMSF (Phenylmethylsulfonyl fluoride): Another irreversible serine protease inhibitor, though less stable in aqueous solutions compared to AEBSF.[4][6]
Biochemical Assays for In Vitro Validation
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on purified enzymes. These assays provide quantitative measures of inhibitor potency, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Chromogenic and Fluorogenic Protease Activity Assays
These assays rely on synthetic substrates that release a chromophore or fluorophore upon cleavage by the target protease. The rate of product formation is proportional to enzyme activity, and a decrease in this rate in the presence of an inhibitor allows for the quantification of its potency.
Table 1: Comparative Inhibition of Serine Proteases by Benzamidine and Alternative Inhibitors
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Mechanism of Action |
| Benzamidine | Trypsin | 35 µM[7] | Reversible, Competitive |
| Plasmin | 350 µM[7] | Reversible, Competitive | |
| Thrombin | 220 µM[7] | Reversible, Competitive | |
| AEBSF | Trypsin | - | Irreversible |
| Chymotrypsin | - | Irreversible | |
| Plasmin | - | Irreversible | |
| Thrombin | - | Irreversible | |
| Kallikrein | - | Irreversible | |
| PMSF | Trypsin | - | Irreversible |
| Chymotrypsin | - | Irreversible | |
| Thrombin | - | Irreversible |
Experimental Protocol: Determination of IC50 and Ki by Fluorogenic Assay
Materials:
-
Target serine protease (e.g., Trypsin, Thrombin, Plasmin)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of each inhibitor dilution to the respective wells. For control wells (100% activity), add 10 µL of assay buffer.
-
Add 20 µL of the protease solution to all wells and incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC substrates).
-
Monitor the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(1 - V_inhibitor / V_control) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Workflow for Biochemical Inhibition Assay
Caption: Workflow for determining inhibitor potency using a biochemical assay.
Cell-Based Assays for Physiological Validation
Cell-based assays are crucial for confirming an inhibitor's mechanism of action in a more biologically relevant context. These assays can assess factors such as cell permeability, off-target effects, and engagement with the target protease within its native cellular environment.
Protease-Activated Receptor (PAR) Activation Assay
Many serine proteases, such as thrombin and trypsin, signal through Protease-Activated Receptors (PARs). Inhibition of these proteases can be indirectly measured by monitoring the downstream signaling events of PAR activation, such as calcium mobilization or reporter gene expression.
Principle:
-
Cells expressing a specific PAR (e.g., PAR1 for thrombin, PAR2 for trypsin) are used.
-
The cells are loaded with a calcium-sensitive fluorescent dye or transfected with a reporter construct (e.g., NFAT-luciferase).
-
The cells are pre-incubated with this compound or a control inhibitor.
-
The cognate protease is added to activate the PAR.
-
The resulting calcium flux or reporter gene expression is measured. A reduction in the signal indicates inhibition of the protease.
Signaling Pathway of PAR Activation
Caption: Simplified signaling pathway of PAR activation by serine proteases.
Cell-Based Fibrinolysis Assay (for Plasmin Inhibitors)
To assess the inhibition of plasmin, a cell-based fibrinolysis assay can be employed. This assay measures the ability of cells to degrade a fibrin clot, a process primarily mediated by plasmin.
Principle:
-
A fibrin clot is formed in a multi-well plate, often containing a fluorescently labeled fibrinogen.
-
Cells that secrete plasminogen activators (e.g., endothelial cells) are seeded on top of the clot in the presence of plasminogen.
-
The cells are treated with this compound or a control inhibitor.
-
Over time, the plasminogen is converted to plasmin, which degrades the fibrin clot, releasing the fluorescent label into the medium.
-
The fluorescence of the supernatant is measured. A decrease in fluorescence indicates inhibition of plasmin activity.
Logical Relationship of Orthogonal Assays
The combination of biochemical and cell-based assays provides a robust validation of the inhibitor's mechanism of action. The logical flow is to first establish direct enzyme inhibition and then confirm this activity in a more complex biological system.
Logical Flow of Orthogonal Assay Validation
Caption: Logical progression for validating the mechanism of action using orthogonal assays.
Conclusion
The validation of this compound's mechanism of action requires a systematic approach employing orthogonal assays. By combining quantitative biochemical assays with physiologically relevant cell-based models, researchers can build a strong evidence base for its activity as a serine protease inhibitor. The protocols and comparative data presented in this guide offer a framework for these validation studies, ultimately enabling a deeper understanding of this compound's biological function and therapeutic potential.
References
- 1. Frontiers | Structure-based virtual screening towards the discovery of novel thrombin inhibitors with Anti-HCC activities [frontiersin.org]
- 2. Alpha2-Plasmin Inhibitor Assays [practical-haemostasis.com]
- 3. Trypsin Inhibitor Assay Kit - Creative Biolabs [creative-biolabs.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. AEBSF - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 4-Methanesulfonyl-benzamidine versus Benzamidine as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Methanesulfonyl-benzamidine and its well-established parent compound, benzamidine, as inhibitors of trypsin-like serine proteases. The addition of the methanesulfonyl group at the para position significantly alters the physicochemical properties of the benzamidine scaffold, influencing its inhibitory activity. This document outlines the theoretical basis for this difference, presents available quantitative data for the reference compound, and provides detailed experimental protocols for comparative analysis.
Introduction to Benzamidine and its Derivatives as Serine Protease Inhibitors
Benzamidine is a widely recognized competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes, which typically contains a negatively charged aspartate residue.[2] The benzene ring of benzamidine further stabilizes this interaction through hydrophobic interactions within the binding pocket.
This compound is a derivative of benzamidine characterized by the presence of a methanesulfonyl (-SO2CH3) group at the para position of the benzene ring. This substitution is expected to significantly impact the compound's electronic properties and, consequently, its binding affinity for the target protease.
Comparative Analysis
Key Physicochemical Properties
| Property | This compound | Benzamidine |
| Molecular Formula | C8H10N2O2S | C7H8N2 |
| Molecular Weight | 200.24 g/mol | 120.15 g/mol |
| Structure | ||
| Key Functional Group | Methanesulfonyl (-SO2CH3) | Hydrogen (-H) |
| Electronic Effect of Substituent | Strongly electron-withdrawing | Neutral |
Inhibitory Potency
The primary determinant of the inhibitory potency of substituted benzamidines against trypsin is the electronic character of the substituent on the benzene ring. Studies have shown that the more polar the p-substituted benzamidine, the less potent it is as a trypsin inhibitor.[3] This is attributed to a bulk solvation effect, where more polar inhibitors are better stabilized in the aqueous solvent, thus reducing their affinity for the hydrophobic binding pocket of the enzyme.[3]
The methanesulfonyl group is a potent electron-withdrawing group, significantly increasing the polarity of the this compound molecule compared to the unsubstituted benzamidine. Based on this principle, it is predicted that This compound will be a less potent inhibitor of trypsin than benzamidine.
Quantitative Data for the Reference Compound: Benzamidine
The inhibition constant (Ki) of benzamidine against trypsin has been determined in multiple studies, with values generally falling in the micromolar range. This variation can be attributed to differences in experimental conditions such as pH, temperature, and the specific substrate used.
| Enzyme | Substrate | Ki (µM) | Reference |
| Bovine Trypsin | N/A | 22.2 | [4] |
| Trypsin | N/A | 35 | [5] |
| Trypsin-like protease (A. gemmatalis) | L-BApNA | 18.4 | [1] |
Relevant Signaling Pathway: Urokinase-type Plasminogen Activator (uPA) Pathway
Trypsin-like serine proteases play crucial roles in various physiological and pathological signaling pathways. One such pathway with significant therapeutic relevance is the urokinase-type plasminogen activator (uPA) system, which is involved in extracellular matrix degradation, cell migration, and tumor invasion.[6] Inhibitors of uPA, a trypsin-like serine protease, are of interest in cancer therapy. The diagram below illustrates a simplified uPA signaling cascade.
Caption: A simplified diagram of the uPA signaling pathway.
Experimental Protocols
To empirically determine and compare the inhibitory potency of this compound and benzamidine, a trypsin inhibition assay can be performed.
Objective: To determine the inhibition constant (Ki) of this compound and benzamidine for trypsin.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic/fluorogenic trypsin substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound
-
Benzamidine hydrochloride
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining the Ki of trypsin inhibitors.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare stock solutions of this compound and benzamidine in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add a fixed amount of trypsin to each well.
-
Add varying concentrations of the inhibitors (this compound and benzamidine) to the wells. Include control wells with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a short period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves.
-
Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration (a Dixon plot) or use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive inhibition).
-
From these analyses, determine the inhibition constant (Ki) for each compound.
-
Conclusion
Based on established structure-activity relationships for benzamidine derivatives, this compound is predicted to be a less potent inhibitor of trypsin-like serine proteases compared to the reference compound, benzamidine.[3] This is attributed to the strongly electron-withdrawing nature of the methanesulfonyl group, which increases the polarity of the molecule and likely reduces its affinity for the enzyme's active site.[3] The provided experimental protocol offers a robust method for empirically verifying this prediction and obtaining quantitative data for a direct comparison. This information is valuable for researchers in the fields of medicinal chemistry and drug discovery who are designing and evaluating novel serine protease inhibitors.
References
- 1. scielo.br [scielo.br]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methanesulfonyl-benzamidine: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methanesulfonyl-benzamidine, ensuring that laboratory practices align with the highest standards of safety and compliance.
Chemical waste is broadly regulated, and disposal procedures are dictated by the specific hazards of the substance .[1][2] It is imperative that all chemical waste is managed in accordance with institutional protocols and local regulations.[1] Therefore, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department or equivalent safety office.[1][3] They can provide specific guidance based on your location and the scale of your waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound, 4-Methyl-benzamidine hydrochloride, advises the use of protective gloves, and eye and face protection.[4]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or glasses.
-
Body Protection: A standard laboratory coat.
Disposal Procedure for this compound
Based on available data for similar compounds and general chemical waste guidelines, the following step-by-step procedure is recommended. A key piece of information comes from the University of Wisconsin-Madison, which indicates that "Benzamidine Hydrochloride" can be disposed of via the sanitary sewer.[5] This suggests a potential disposal route for small quantities of this compound, assuming it is not classified as a hazardous waste. However, this must be verified with your local EHS office.
Step 1: Waste Characterization
The initial and most crucial step is to determine if the this compound waste is considered hazardous.[2][3] A waste is generally classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Consult the Safety Data Sheet (SDS) for this compound to obtain this information. If an SDS is not available, it is prudent to treat the waste as hazardous until a formal determination can be made by your EHS department.[3]
Step 2: Segregation and Labeling
All chemical waste must be properly segregated and labeled to prevent accidental mixing of incompatible materials and to ensure proper disposal.[3][6]
-
Container: Use a suitable, leak-proof container that is compatible with the chemical.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and the concentration.[1] Do not use abbreviations or chemical formulas.[1]
Step 3: Disposal Pathway Determination
The appropriate disposal pathway depends on the waste characterization and local regulations.
-
Non-Hazardous Waste: If confirmed to be non-hazardous by your EHS department, small quantities may potentially be disposed of down the sanitary sewer with copious amounts of water.[5][7] This is only permissible with written approval from your EHS department.[1]
-
Hazardous Waste: If the waste is determined to be hazardous, it must be disposed of through your institution's hazardous waste program.[1] This typically involves scheduling a pickup with the EHS department.[3]
Quantitative Data Summary for Chemical Waste Disposal Considerations
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 5.5 - 10.5 | [7] |
| Maximum Quantity for Sewer Disposal | A few hundred grams or milliliters per day (with approval) | [7] |
| Acute Hazardous Waste Limit | 1 quart | [3] |
| Hazardous Waste Accumulation Limit | 55 gallons | [3] |
Experimental Protocols: Waste Neutralization (If Applicable)
In some cases, for small quantities of acidic or basic non-hazardous waste, neutralization may be a prerequisite for sewer disposal. This procedure should only be performed by trained personnel in a chemical fume hood.
Methodology for Neutralization:
-
Preparation: Prepare a dilute solution of a neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a weak acid for basic waste) in a large, appropriate container.
-
Cooling: Place the container in an ice bath to manage any potential exothermic reaction.
-
Slow Addition: Slowly and carefully add the this compound waste to the neutralizing solution with constant stirring.
-
pH Monitoring: Monitor the pH of the solution to ensure it is within the acceptable range for sewer disposal (typically between 5.5 and 10.5).[7]
-
Final Disposal: Once neutralized, the solution can be disposed of down the drain with a large volume of water, in accordance with local regulations and institutional approval.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Methanesulfonyl-benzamidine
Disclaimer: This guide is based on safety information for structurally related compounds, including benzamidine hydrochloride and other sulfonyl-containing molecules, in the absence of a specific Safety Data Sheet (SDS) for 4-Methanesulfonyl-benzamidine. A conservative approach to handling is strongly recommended.
This document provides crucial safety, handling, and disposal information for this compound, a compound utilized in scientific research and drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. |
Safety Operating Protocol
A systematic approach is crucial for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[7]
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the handling area.[1]
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Waste Disposal: Segregate and dispose of all waste (solid and liquid) in clearly labeled, dedicated hazardous waste containers.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Treat all waste containing this compound as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, labeled, and sealed container.[9]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled liquid waste container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a certified waste management company.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing safety at each step.
Caption: Handling and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. pppmag.com [pppmag.com]
- 5. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
